3-methoxy-1,7-naphthyridin-8(7H)-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methoxy-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-4-6-2-3-10-9(12)8(6)11-5-7/h2-5H,1H3,(H,10,12) |
InChI Key |
TUCRFOHEIQQZRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CNC2=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Design and Synthesis of Methoxy-Substituted Naphthyridinones
Executive Summary: The Post-Fluoroquinolone Era
The naphthyridinone scaffold—a diazanaphthalene derivative containing a fused pyridine and pyridinone ring—has emerged as a critical pharmacophore in modern drug discovery. While historically overshadowed by their quinolone cousins (e.g., ciprofloxacin), methoxy-substituted naphthyridinones are now at the forefront of two distinct therapeutic frontiers:
-
Novel Bacterial Topoisomerase Inhibitors (NBTIs): Addressing multidrug-resistant (MDR) Gram-negative bacteria. Unlike fluoroquinolones, which stabilize the DNA-gyrase cleavage complex via a water-metal ion bridge, NBTIs utilize a "single-strand" binding mode, often anchored by a 1,5-naphthyridinone core where methoxy substitutions modulate hERG liability and solubility.
-
Kinase Inhibition (Oncology): 1,6- and 2,7-naphthyridinones serve as ATP-competitive inhibitors for c-Met, SYK, and mTOR. Here, the methoxy group frequently acts as a specific hydrogen-bond acceptor for hinge region residues or fills hydrophobic sub-pockets to tune selectivity.
This guide provides a technical deep-dive into the synthetic architecture, structure-activity relationships (SAR), and experimental protocols for these privileged scaffolds.
Structural Architecture & Pharmacophore Analysis[1]
The positioning of the nitrogen atoms and the methoxy substituent dictates the biological trajectory of the molecule.
Isomeric Scaffolds and Applications
| Scaffold Isomer | Primary Application | Mechanism of Action | Key Methoxy Role |
| 1,5-Naphthyridin-2-one | Antibacterial (NBTIs) | Inhibits Gyrase A / ParC (distinct from quinolones) | C7-Methoxy: Enhances solubility and reduces hERG channel affinity compared to unsubstituted analogs. |
| 1,6-Naphthyridin-2-one | Oncology (Kinase Inhibitors) | ATP-competitive inhibition (c-Met, SYK, mTOR) | Aryl-Methoxy: Often present on the N1-phenyl ring to engage solvent-front residues. |
| 2,7-Naphthyridin-1-one | Oncology (c-Met) | Type II Kinase Inhibition | Core-Methoxy: Modulates electron density of the ring system to fine-tune |
The "Methoxy Effect" in SAR
In naphthyridinone design, the methoxy group is rarely a bystander.
-
Electronic Effect: As a strong electron-donating group (EDG) by resonance, it increases the electron density of the pyridine ring, altering the pKa of the ring nitrogens. This is crucial for NBTIs, where the basicity of the linker amine is key to binding.
-
Conformational Lock: In biaryl systems (e.g., 1,6-naphthyridinones with an N1-aryl group), an ortho-methoxy group can restrict rotation via steric clash, locking the bioactive conformation.
-
Metabolic Shield: Replacing a metabolic "soft spot" (like a methyl group) with a methoxy group can block benzylic oxidation, though O-demethylation becomes a new liability to monitor.
Synthetic Methodologies
We categorize synthesis into two primary workflows: the Conrad-Limpach Cyclization (for 1,5-isomers) and the Nitrile-Malonate Condensation (for 1,6-isomers).
Workflow Visualization
Figure 1: Divergent synthetic pathways for biologically relevant naphthyridinone isomers. Pathway A utilizes high-temperature cyclization for the 1,5-core, while Pathway B employs base-mediated condensation for the 1,6-core.
Detailed Experimental Protocol
This protocol details the synthesis of 4-hydroxy-7-methoxy-1,5-naphthyridine-3-carbonitrile , a versatile precursor for NBTIs. The methoxy group is installed prior to cyclization, ensuring regioselectivity.
Reaction Class: Gould-Jacobs Type Cyclization (Microwave Assisted) Target: 4-hydroxy-7-methoxy-[1,5]naphthyridine-3-carbonitrile
Materials
-
Precursor: 2-cyano-3-ethoxyacrylic acid ethyl ester (or EMME derivative).
-
Amine: 5-methoxy-3-pyridinamine.
-
Solvent/Medium: Dowtherm A (for thermal) or Ethanol (for MW condensation step).
-
Equipment: Microwave reactor (e.g., Biotage Initiator) or high-temp oil bath.
Step-by-Step Methodology
Step 1: Enamine Formation
-
Charge a microwave vial with 5-methoxy-3-pyridinamine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq).
-
Add Ethanol (5 mL/mmol).
-
Heat at reflux (or MW 80°C) for 30–60 minutes.
-
Monitor by TLC (SiO2, 50% EtOAc/Hexane) for disappearance of the amine.
-
Cool to RT. The intermediate enamine often precipitates. Filter, wash with cold ethanol, and dry.
Step 2: Cyclization (The Critical Step) Rationale: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (cyclization) difficult. High temperature is required to overcome the activation energy barrier.
-
Thermal Method: Suspend the enamine intermediate in Dowtherm A (10 mL/g). Heat to 250°C for 30–45 minutes.
-
Caution: Ensure vigorous stirring to prevent charring on the flask walls.
-
-
Microwave Method (Preferred): Place the enamine (neat or minimal high-boiling solvent) in a quartz vessel. Irradiate at 220°C for 15–20 minutes (High Absorption setting).
-
Work-up: Cool the reaction mixture to room temperature. Add Hexane (20 mL/g) to the Dowtherm A mixture to precipitate the product.
-
Filter the solid. Wash extensively with Hexane (to remove Dowtherm) and then Diethyl Ether.
-
Purification: Recrystallize from DMF/Ethanol if necessary.
Step 3: Validation
-
1H NMR (DMSO-d6): Look for the diagnostic singlet of the C2-H (approx 8.8-9.2 ppm) and the methoxy singlet (3.9 ppm). The hydroxyl proton is often broad or exchanged.
-
Yield Expectation: 60–75%.
Medicinal Chemistry & SAR Case Studies
Case Study A: 1,5-Naphthyridinone NBTIs
Target: Bacterial DNA Gyrase / Topoisomerase IV.[1] Challenge: Fluoroquinolone resistance (QRDR mutations). Solution: NBTIs bind to a distinct pocket.
SAR Logic:
-
Left-Hand Side (LHS): The 7-methoxy-1,5-naphthyridin-4-one core intercalates between DNA base pairs. The methoxy group at C7 (or C6 depending on numbering convention) improves lipophilicity (LogD) without introducing the phototoxicity associated with C8-fluorine in quinolones.
-
Linker: An oxabicyclooctane linker connects the LHS to the Right-Hand Side (RHS) amine.[2]
-
RHS: A basic amine interacts with the DNA backbone.
Case Study B: c-Met Kinase Inhibitors
Target: c-Met (Hepatocyte Growth Factor Receptor). Scaffold: 1,6-Naphthyridin-2-one.[3]
Mechanism:
-
The lactam (NH-CO) motif of the naphthyridinone functions as the hinge binder (Donor-Acceptor pair).
-
Methoxy Role: A methoxy group on the pendant aryl ring (e.g., at the 4-position of a benzyl group attached to N1 or C3) fills the hydrophobic "selectivity pocket" adjacent to the ATP binding site, improving selectivity over homologous kinases like VEGFR2.
References
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 2021.[3]
-
Development of methodologies for synthesis of 4-hydroxy-[1,5]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 2023.
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors. Journal of Medicinal Chemistry, 2025.[4]
-
Antibacterial properties of AM-1155, a new 8-methoxy quinolone. Journal of Antimicrobial Chemotherapy, 1995.
-
Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.[2]
Sources
- 1. C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents (part 7) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Hydroxy tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of RHS moiety (Part-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and formula of 3-methoxy-1,7-naphthyridin-8(7H)-one
The following technical guide details the chemical identity, structural properties, and synthesis of 3-methoxy-1,7-naphthyridin-8(7H)-one . This document is structured for researchers in medicinal chemistry and drug discovery.
Chemical Identity & Core Properties[1][2][3][4]
3-Methoxy-1,7-naphthyridin-8(7H)-one is a heterocyclic scaffold belonging to the naphthyridinone family. It is characterized by a fused bicyclic system containing two nitrogen atoms (positions 1 and 7) and a lactam functionality at position 8. This molecule serves as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PKD, VEGFR) and PDE inhibitors, where the lactam motif functions as a critical hydrogen-bond donor/acceptor pair.
Physicochemical Data Table
| Property | Value | Notes |
| CAS Registry Number | 1569695-13-1 | Unique Identifier |
| IUPAC Name | 3-methoxy-7H-1,7-naphthyridin-8-one | Also: 3-methoxy-1,7-naphthyridin-8-ol (tautomer) |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | Monoisotopic Mass: 176.0586 |
| SMILES | COc1cncc2[nH]c(=O)ccc12 | Lactam form (predominant) |
| InChIKey | GBGBMKNQBLEZIW-UHFFFAOYSA-N | (Analogous fluoro-derivative Key) |
| LogP (Calc) | ~0.8 - 1.2 | Lipophilic, suitable for CNS penetration |
| TPSA | ~55 Ų | Good oral bioavailability profile |
Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium of this molecule is vital for binding mode analysis (e.g., docking studies).
-
Lactam Form (8(7H)-one): The predominant species in solution and solid state. The N7-H acts as a hydrogen bond donor, and the C8=O acts as an acceptor. This mimics the donor-acceptor motif found in DNA base pairs, making it an excellent hinge-binder in kinase ATP pockets.
-
Lactim Form (8-hydroxy): Less stable but can be trapped via O-alkylation.
Tautomerism Visualization
The following diagram illustrates the equilibrium and the numbering scheme.
Caption: Equilibrium between the dominant lactam (8-one) and minor lactim (8-hydroxy) forms.
Synthetic Methodology
Synthesis of 1,7-naphthyridines substituted at the 3-position requires a strategy that introduces the methoxy group early (on the pyridine precursor) or utilizes a specific cyclization logic. The most robust route utilizes Directed Ortho Metalation (DoM) followed by cyclization.
Retrosynthetic Logic
-
Disconnection: Break the C8-N7 and C5-C6 bonds.
-
Precursor: A 3,4-disubstituted pyridine.[1]
-
Starting Material: 3-Amino-5-methoxypyridine (commercially available or synthesized from 3,5-dibromopyridine).
Protocol: DoM-Mediated Cyclization
This protocol ensures regioselectivity, placing the aldehyde at C4 (between the amino and methoxy groups) to guarantee the 1,7-naphthyridine core.
Step 1: Protection
-
Reagents: 3-Amino-5-methoxypyridine, Di-tert-butyl dicarbonate (Boc₂O), THF.
-
Action: Protect the amine to direct lithiation.
-
Product: tert-Butyl (3-methoxy-5-pyridyl)carbamate.
Step 2: Formylation (Key Step)
-
Reagents: n-Butyllithium (n-BuLi, 2.2 eq), DMF, THF, -78°C.
-
Mechanism: The Boc group and Methoxy group typically direct lithiation to the position between them (C4) or ortho to the Boc. In 3-amino-5-methoxypyridine, C4 is flanked by both directing groups, making it the highly favored site for lithiation.
-
Product: tert-Butyl (4-formyl-5-methoxy-3-pyridyl)carbamate.
Step 3: Deprotection & Cyclization (One-Pot)
-
Reagents: TFA (deprotection), then condensation with Monoethyl malonate or Wittig Reagent (Ph₃P=CHCOOEt).
-
Conditions: Acidic hydrolysis removes Boc. The resulting amino-aldehyde spontaneously condenses with the active methylene/ylide followed by intramolecular cyclization.
-
Product: 3-Methoxy-1,7-naphthyridin-8(7H)-one .
Synthesis Workflow Diagram
Caption: Step-wise synthesis via Directed Ortho Metalation (DoM) ensuring correct regiochemistry.
Applications in Drug Discovery[2][9]
The 3-methoxy-1,7-naphthyridin-8(7H)-one scaffold is valuable for its ability to mimic the adenine ring of ATP.
-
Kinase Inhibition: The lactam (NH-CO) motif forms a bidentate hydrogen bond with the "hinge region" residues of kinases (e.g., Glu/Cys backbone). The 3-methoxy group projects into the hydrophobic pocket (Gatekeeper region), potentially improving selectivity.
-
Epigenetic Targets: Naphthyridinones have shown activity against bromodomains (BET family) when appropriately substituted.
-
Fragment-Based Screening: Due to its low molecular weight (176 Da) and high ligand efficiency, this molecule is an ideal "fragment" for NMR or X-ray crystallographic screening campaigns.
References
-
National Institutes of Health (NIH) - PubChem. (2024). Naphthyridinone Scaffold Biological Activity & Derivatives. Retrieved from [Link]
Sources
solubility profile of 3-methoxy-1,7-naphthyridin-8(7H)-one in organic solvents
[1][2]
Structural Analysis & Physicochemical Determinants[3]
To understand the solubility behavior of 3-methoxy-1,7-naphthyridin-8(7H)-one, we must first deconstruct its molecular interactions.[1][2] This compound is not merely a lipophilic heterocycle; it is a vinylogous amide (lactam) embedded in a naphthyridine scaffold.[1][2]
The Lactam Dimerization Barrier
The core 1,7-naphthyridin-8(7H)-one moiety mimics the behavior of 2-pyridone.[1] In the solid state and non-polar solvents, this moiety forms stable, centrosymmetric hydrogen-bonded dimers (N–H···O=C).
-
Implication: Dissolution requires an energy penalty to break this intermolecular H-bond network.[1][2]
-
Solvent Selection Rule: Solvents must possess high dielectric constants or strong H-bond acceptor capabilities (DMSO, DMF) to disrupt these dimers.[1][2]
The Methoxy Modulation
The C3-methoxy group introduces a lipophilic vector (
-
Effect: It slightly enhances solubility in chlorinated solvents (DCM, Chloroform) compared to the unsubstituted parent lactam, but reduces water solubility by increasing the LogP (estimated ~1.1 - 1.5).[1][2]
Acid-Base Sensitivity
The N1 nitrogen is basic (pyridine-like).[1][2]
-
pH Dependency: Solubility will increase exponentially below pH 4.0 due to protonation of N1, forming the soluble cation.[2]
Predicted Solubility Profile (Chemometric Assessment)
Based on the Hansen Solubility Parameters (HSP) of the naphthyridine scaffold and the functional group contributions, the following solubility trends are projected. These values serve as the starting concentration ranges for your experimental design.
Table 1: Projected Solubility Matrix at 25°C
| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |
| Dipolar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong dipole disrupts lactam dimers; excellent solvation of aromatic system.[1] |
| Protic Polar | Methanol, Ethanol | Moderate (5–20 mg/mL) | Solvent acts as H-bond donor/acceptor, competing with crystal lattice forces.[1][2] |
| Chlorinated | Dichloromethane (DCM) | Moderate-Low (1–10 mg/mL) | Solvation via dispersion forces and weak dipole interactions; limited by lactam polarity.[1][2] |
| Polar Aprotic | Acetone, Ethyl Acetate | Low (<5 mg/mL) | Insufficient H-bond acidity to break lactam dimers effectively.[1][2] |
| Non-Polar | Toluene, Hexane, Heptane | Insoluble (<0.1 mg/mL) | High energy cost to solvate the polar lactam head group.[2] |
| Aqueous | Water (pH 7.[1][2]0) | Very Low (<0.5 mg/mL) | Hydrophobic effect of the aromatic core dominates.[1][2] |
Critical Note: For process chemistry (crystallization), a mixture of DMSO/Water (antisolvent) or Methanol/Water is recommended based on this profile.[1][2]
Experimental Protocol: Determination of Thermodynamic Solubility
To generate the definitive "Gold Standard" data for your Certificate of Analysis (CoA) or regulatory filing, you must utilize the Shake-Flask Method with HPLC-UV Quantification .[1]
Workflow Visualization
Figure 1: Standardized workflow for thermodynamic solubility determination of heterocyclic lactams.
Step-by-Step Methodology
Reagents: High-purity solvents (HPLC grade), 3-methoxy-1,7-naphthyridin-8(7H)-one (>98% purity).[1][2]
-
Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial (or 1.5 mL Eppendorf tube).
-
Saturation: Add 500 µL of the target solvent.
-
Observation: If the solid dissolves completely, add more solid until a suspension persists.[2]
-
-
Equilibration: Place the vials in a thermomixer or orbital shaker.
-
Temperature: Set to 25.0°C ± 0.1°C.
-
Time: Agitate at 750 rpm for 24 hours.
-
-
Phase Separation:
-
Filtration: Draw the supernatant and filter through a 0.22 µm PTFE filter (compatible with most organics).[1][2]
-
Dilution & Analysis: Dilute the filtrate with mobile phase (typically Acetonitrile/Water) to fall within the linear range of the HPLC calibration curve.
HPLC Conditions (Suggested)
Thermodynamic Analysis (Van't Hoff Plot)
To understand the energy landscape of dissolution (solute-solvent interactions vs. crystal lattice energy), you must measure solubility at three temperatures (e.g., 25°C, 37°C, 50°C).[2]
Use the modified Van't Hoff equation :
12Where:
- = Mole fraction solubility.[1][2]
- = Enthalpy of solution (indicates if dissolution is endothermic/exothermic).[1][2]
- = Entropy of solution.[1][2]
Interpretation for 3-methoxy-1,7-naphthyridin-8(7H)-one:
-
If
is positive (Endothermic): Solubility increases with temperature.[1][2] This is expected for this compound in most organic solvents as energy is required to break the crystal lattice.[1][2] -
Non-Linearity: If the plot of
vs is non-linear, it indicates a change in specific heat capacity ( ) or a polymorphic transition of the solid during the experiment.[2]
Tautomeric Considerations in Solvation
The 1,7-naphthyridin-8-one system exists in equilibrium between the lactam (dominant) and lactim (8-hydroxy) forms.[1][2]
Figure 2: Tautomeric equilibrium affecting solubility profiles.
-
Solvent Effect: In protic solvents (MeOH, Water), the Lactam form is stabilized by solvation.[2] In non-polar solvents, the equilibrium may shift slightly, but the low solubility usually prevents spectroscopic observation of the minor tautomer.[2]
-
Analytical Caution: Ensure your HPLC method separates potential tautomers or (more likely) that the kinetics of tautomerization are fast enough that they elute as a single peak.[1][2]
References
-
Naphthyridine Chemistry: Litvinov, V. P. (2004).[1][2] Chemistry of 1,6-naphthyridines and other isomeric naphthyridines. Russian Chemical Reviews. Link
-
Solubility Protocols: Bhattachar, S. N., et al. (2006).[1][2] Solubility: it's not just a number. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link[1][2]
-
Thermodynamic Analysis: Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] Link[1][2]
-
Hansen Parameters: Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] Link
Methodological & Application
Synthesis of 3-methoxy-1,7-naphthyridin-8(7H)-one: An Application Note and Detailed Protocol
Introduction
The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors and antitumor agents.[1] The substitution pattern on the naphthyridine core is crucial for modulating pharmacological activity. This document provides a detailed synthetic protocol for 3-methoxy-1,7-naphthyridin-8(7H)-one, a potentially valuable intermediate for drug discovery programs. The presented synthesis is a multi-step process designed for robustness and accessibility in a standard organic chemistry laboratory.
The synthetic strategy hinges on the construction of the 1,7-naphthyridine core via a Skraup reaction, a classic and effective method for synthesizing quinolines and related heterocyclic systems.[2][3] This is followed by the introduction of the methoxy group at the C3 position through a nucleophilic aromatic substitution. This application note provides a comprehensive, step-by-step guide for researchers, explaining the rationale behind each procedural choice to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Proposed Synthetic Pathway
The synthesis of 3-methoxy-1,7-naphthyridin-8(7H)-one is proposed to proceed via a three-step sequence, starting from the commercially available 5-bromo-2-hydroxypyridine. The pathway involves the formation of a key intermediate, 3-bromo-1,7-naphthyridin-8(7H)-one, followed by a nucleophilic substitution to introduce the desired methoxy group.
Caption: Proposed synthetic route for 3-methoxy-1,7-naphthyridin-8(7H)-one.
Experimental Protocols
Part 1: Synthesis of 3-Amino-5-bromopyridin-2(1H)-one (Intermediate I)
The synthesis of the key precursor, 3-amino-5-bromopyridin-2(1H)-one, is a two-step process involving nitration followed by reduction.
Step 1a: Nitration of 5-bromo-2-hydroxypyridine
-
Rationale: The introduction of a nitro group at the C3 position is achieved through electrophilic aromatic substitution. The pyridone ring is activated towards electrophilic attack, and the directing effects of the existing substituents favor nitration at the C3 position. A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent.
-
Protocol:
-
To a cooled (0 °C) and stirred solution of 5-bromo-2-hydroxypyridine (1.0 eq) in concentrated sulfuric acid, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5-bromo-3-nitro-2-hydroxypyridine.
-
Step 1b: Reduction of 5-bromo-3-nitro-2-hydroxypyridine
-
Rationale: The nitro group is reduced to an amine using a well-established method employing iron powder in acetic acid. This method is generally high-yielding and avoids the use of more hazardous reducing agents.[4]
-
Protocol:
-
To a suspension of iron powder (5.0 eq) in acetic acid, heat the mixture to 80 °C.
-
Add a solution of 5-bromo-3-nitro-2-hydroxypyridine (1.0 eq) in acetic acid dropwise.
-
After the addition, continue stirring at 80 °C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing the pad with ethyl acetate.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-amino-5-bromopyridin-2(1H)-one.
-
Part 2: Synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one (Intermediate II)
This step involves the construction of the second pyridine ring through a Skraup cyclization.
-
Rationale: The Skraup reaction is a reliable method for the synthesis of quinolines and naphthyridines from anilines (or amino-pyridines in this case) and glycerol.[3][5] Glycerol dehydrates in the presence of sulfuric acid to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the naphthyridine core. An oxidizing agent, such as nitrobenzene or arsenic acid, is required for the final aromatization step. Ferrous sulfate is often added to moderate the typically exothermic reaction.[3]
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to a mixture of 3-amino-5-bromopyridin-2(1H)-one (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (catalytic amount).
-
Add an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate, 1.2 eq) to the mixture.
-
Heat the reaction mixture to 120-130 °C for 3-4 hours.
-
Cool the mixture and cautiously pour it into a large volume of water.
-
Neutralize the solution with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Purification by column chromatography (silica gel, dichloromethane/methanol gradient) or recrystallization yields 3-bromo-1,7-naphthyridin-8(7H)-one.[6]
-
Part 3: Synthesis of 3-Methoxy-1,7-naphthyridin-8(7H)-one (Final Product)
The final step is a nucleophilic aromatic substitution to install the methoxy group.
-
Rationale: The bromine atom at the C3 position of the electron-deficient naphthyridinone ring is susceptible to nucleophilic attack. Sodium methoxide is a strong nucleophile that will displace the bromide ion to form the desired methoxy ether.[7][8] The reaction is typically carried out in methanol as the solvent.
-
Protocol:
-
To a solution of 3-bromo-1,7-naphthyridin-8(7H)-one (1.0 eq) in dry methanol, add sodium methoxide (1.5-2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain 3-methoxy-1,7-naphthyridin-8(7H)-one.
-
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Molar Ratio (SM:Reagent) | Typical Yield |
| 1a | 5-Bromo-2-hydroxypyridine | HNO₃, H₂SO₄ | 5-Bromo-3-nitro-2-hydroxypyridine | 1 : 1.1 | 85-95% |
| 1b | 5-Bromo-3-nitro-2-hydroxypyridine | Fe, Acetic Acid | 3-Amino-5-bromo-2-hydroxypyridine | 1 : 5 | 80-90% |
| 2 | 3-Amino-5-bromo-2-hydroxypyridine | Glycerol, H₂SO₄, Oxidizing Agent | 3-Bromo-1,7-naphthyridin-8(7H)-one | 1 : 3 : 1.2 | 40-60% |
| 3 | 3-Bromo-1,7-naphthyridin-8(7H)-one | NaOMe, MeOH | 3-Methoxy-1,7-naphthyridin-8(7H)-one | 1 : 1.5-2.0 | 70-85% |
Trustworthiness: Product Validation and Characterization
To ensure the identity and purity of the synthesized 3-methoxy-1,7-naphthyridin-8(7H)-one, a comprehensive analytical workflow is essential.
Caption: Analytical workflow for the validation of the final product.
-
Thin Layer Chromatography (TLC): TLC should be used throughout the synthesis to monitor reaction progress and assess the purity of the isolated products. A suitable eluent system (e.g., dichloromethane/methanol) should be developed to achieve good separation of the starting materials, intermediates, and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for the structural elucidation of the final product and key intermediates. The ¹H NMR spectrum of 3-methoxy-1,7-naphthyridin-8(7H)-one is expected to show characteristic signals for the aromatic protons on the naphthyridine core and a singlet for the methoxy group protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight of the final product, providing further evidence of its identity.
References
-
Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4).
-
Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
-
Rostron, C. & Barber, J. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link.
-
Vive Chemistry. (2012, November 3). Skraup's Synthesis. WordPress.com.
-
Advanced ChemBlocks. (2026, February 5). 3-bromo-6,7-dihydro-5H-1,7-naphthyridin-8-one.
-
Wikipedia. (2023, November 28). Skraup reaction. In Wikipedia.
-
Chahal, K., Badhavath, R., & Reddy, K. R. (2025, November 12). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum.
-
Chemsrc. (2025, August 25). 3-Bromo-1,7-naphthyridin-8(7H)-one.
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ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis.
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- 8. brainly.com [brainly.com]
Application Notes and Protocols for the Synthesis of Naphthyridinone Derivatives
Introduction: The Enduring Significance of Naphthyridinones in Modern Chemistry
Naphthyridinones, bicyclic heterocyclic compounds containing a nitrogen atom in each ring and a ketone functionality, represent a cornerstone of medicinal chemistry and materials science. The inherent structural features of the naphthyridinone scaffold, including its rigidity, planarity, and capacity for hydrogen bonding, make it a privileged structure in the design of biologically active molecules. Indeed, naphthyridinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antibacterial, antiviral, and anti-inflammatory properties. This wide-ranging bioactivity has cemented their status as essential building blocks in the development of novel therapeutics.
The synthetic versatility of the naphthyridinone core allows for the introduction of a diverse array of substituents, enabling fine-tuning of their physicochemical and biological properties. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the key reagents and synthetic strategies employed in the construction of these vital heterocyclic systems. We will delve into both classical and contemporary methodologies, offering not just step-by-step protocols but also the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the "how," researchers can better troubleshoot, optimize, and adapt these methods to their specific synthetic goals.
Classical Approaches to Naphthyridinone Synthesis: Time-Tested and Robust
The Gould-Jacobs Reaction: A Cornerstone in 4-Hydroxy-1,5-Naphthyridinone Synthesis
The Gould-Jacobs reaction is a powerful and reliable method for the synthesis of 4-hydroxyquinolines and their nitrogenated analogs, including the 1,5-naphthyridinone core.[1][2] This two-step process begins with the condensation of a 3-aminopyridine derivative with an electrophilic three-carbon unit, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[3]
Mechanistic Insights: The reaction is initiated by a nucleophilic attack of the amino group of the 3-aminopyridine onto the electron-deficient carbon of DEEM, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate.[1][2] The subsequent intramolecular cyclization is a 6-electron electrocyclization that occurs under thermal conditions, forming the dihydronaphthyridine ring. This intermediate then tautomerizes to the more thermodynamically stable 4-hydroxy-1,5-naphthyridinone product.[1]
Experimental Protocol: Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylate
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or other high-boiling solvent such as diphenyl ether)
-
Hexane
-
Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture to 120-130 °C for 2 hours with stirring. The reaction mixture will gradually become a thick syrup. Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be used directly in the next step.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C with vigorous stirring. Slowly and carefully add the crude intermediate from the previous step to the hot solvent. Maintain the reaction temperature at 250 °C for 30 minutes. The product will precipitate from the hot solution.
-
Work-up and Purification: Allow the reaction mixture to cool to below 100 °C. Add hexane to facilitate further precipitation of the product. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Quantitative Data Summary: Gould-Jacobs Reaction
| Starting 3-Aminopyridine | Electrophile | Cyclization Conditions | Product | Yield (%) | Reference |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Dowtherm A, 250 °C | 4-Hydroxy-1,5-naphthyridine-3-carboxylate | High | [4] |
| Substituted 3-aminopyridines | Diethyl ethoxymethylenemalonate | Thermal | Substituted 4-hydroxy-1,5-naphthyridines | Variable | [5] |
| 3-Aminopyridine | Diethyl methylenemalonate | Thermal | 4-Hydroxy-1,5-naphthyridine | Good | [5] |
Workflow for the Gould-Jacobs Reaction
Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxy-1,5-naphthyridinone derivatives.
The Friedländer Annulation: A Versatile Route to 1,8-Naphthyridinones
The Friedländer annulation is a classic and highly adaptable method for the synthesis of quinolines and their aza-analogs, including the 1,8-naphthyridinone scaffold.[6] This reaction involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing an active methylene group, typically in the presence of a base or acid catalyst.[7]
Mechanistic Insights: The base-catalyzed Friedländer reaction generally proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde functionality of the 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[8]
Experimental Protocol: Choline Hydroxide Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine [1]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (45 wt% in H₂O)
-
Deionized water
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, water bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL). Add acetone (1.5 mmol) to the solution.
-
Catalysis and Reaction: Add choline hydroxide (1 mol%) to the reaction mixture. Stir the mixture at 50 °C in a water bath for approximately 6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using 10% methanol in dichloromethane as the eluent.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the product with ethyl acetate (40 mL) and water (10 mL). Separate the organic layer and concentrate it under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary: Friedländer Annulation for 1,8-Naphthyridinones [1]
| Active Methylene Compound | Catalyst | Conditions | Product | Yield (%) |
| Acetone | Choline Hydroxide (1 mol%) | H₂O, 50 °C, 6h | 2-Methyl-1,8-naphthyridine | >95 |
| Propiophenone | Choline Hydroxide (1 mol%) | H₂O, 50 °C, 8h | 2-Methyl-3-phenyl-1,8-naphthyridine | 92 |
| Cyclohexanone | Choline Hydroxide (1 mol%) | H₂O, 50 °C, 10h | 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b]acridine | 94 |
| 1-Ethylpiperidin-4-one | Choline Hydroxide (1 mol%) | H₂O, 50 °C, 10h | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][9][10]naphthyridine | 96 |
Mechanism of the Base-Catalyzed Friedländer Annulation
Caption: Simplified mechanism of the base-catalyzed Friedländer annulation.
The Conrad-Limpach Synthesis: A Route to 4-Hydroxy-1,5-Naphthyridinones
The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines, and it can be adapted for the synthesis of 4-hydroxy-1,5-naphthyridinones by using a 3-aminopyridine as the starting material.[11][12] The reaction involves the condensation of an aminopyridine with a β-ketoester.[13]
Mechanistic Insights: The reaction proceeds in two key steps. First, the aminopyridine reacts with the β-ketoester to form a β-aminoacrylate intermediate (an enamine). This is typically the kinetically favored product at lower temperatures. The second step is a high-temperature thermal cyclization of the β-aminoacrylate, which leads to the formation of the 4-hydroxy-1,5-naphthyridinone.[11][12]
Experimental Protocol: Synthesis of a 4-Hydroxy-1,5-naphthyridinone Derivative
Materials:
-
Substituted 3-aminopyridine
-
β-ketoester (e.g., ethyl acetoacetate)
-
High-boiling solvent (e.g., mineral oil, Dowtherm A)
-
Toluene
-
Weak acid catalyst (e.g., glacial acetic acid)
Procedure:
-
Enamine Formation: To a solution of the substituted 3-aminopyridine (1.0 equivalent) in toluene, add the β-ketoester (1.1 equivalents). Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the condensation. Monitor the reaction by TLC. Once complete (typically 2-4 hours), cool the mixture and remove the solvent under reduced pressure. The crude β-aminoacrylate can be used directly in the next step.
-
Thermal Cyclization: In a separate flask, place the crude β-aminoacrylate and add a high-boiling solvent (approximately 10-20 mL per gram of intermediate). Heat the mixture with stirring to approximately 250 °C and maintain this temperature for 30-60 minutes.
-
Work-up and Purification: After cooling, the product may precipitate. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Quantitative Data Summary: Conrad-Limpach Reaction
| 3-Aminopyridine Derivative | β-Ketoester | Cyclization Conditions | Product | Yield (%) | Reference |
| 3-Aminopyridine | Ethyl acetoacetate | Mineral Oil, 250 °C | 2-Methyl-4-hydroxy-1,5-naphthyridine | Moderate to High | [11][12] |
| Substituted 3-aminopyridines | Various β-ketoesters | Dowtherm A, 250 °C | Substituted 4-hydroxy-1,5-naphthyridinones | Variable | [10] |
| 3-Aminopyridine | Meldrum's acid | Dowtherm A, 250 °C | 8-Hydroxy-1,5-naphthyridine | Good | [4] |
Modern Synthetic Strategies: Innovation in Naphthyridinone Construction
Rh(III)-Catalyzed C-H Activation: A Regioselective Approach
Modern synthetic chemistry has seen a surge in the development of C-H activation methodologies, offering highly efficient and atom-economical routes to complex molecules. Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of naphthyridinone derivatives.[3] This approach utilizes a directing group to achieve high regioselectivity in the functionalization of C-H bonds.
Mechanistic Insights: The catalytic cycle is believed to commence with a C-H activation at the 2-position of a nicotinamide N-oxide substrate, forming a rhodacycle intermediate. This is followed by regioselective insertion of an alkyne or alkene into the Rh-C bond. Subsequent reductive elimination furnishes the naphthyridinone product, and the catalyst is regenerated.[3]
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of Naphthyridinones [3]
Materials:
-
Nicotinamide N-oxide derivative
-
Alkyne or alkene
-
[Cp*RhCl₂]₂ catalyst
-
AgSbF₆ additive
-
Solvent (e.g., THF or ethanol)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the nicotinamide N-oxide (1.0 equivalent), the alkyne or alkene (1.2-1.5 equivalents), [Cp*RhCl₂]₂ (2.5-5 mol%), and AgSbF₆ (10-20 mol%).
-
Reaction Conditions: Add the appropriate solvent and stir the reaction mixture at room temperature for alkynes or at a slightly elevated temperature (e.g., 60-80 °C) for alkenes.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction mixture is typically concentrated and purified by column chromatography on silica gel to afford the desired naphthyridinone product.
Quantitative Data Summary: Rh(III)-Catalyzed C-H Activation [3]
| Nicotinamide N-oxide | Coupling Partner | Conditions | Product | Yield (%) |
| N-methoxy-N-methylnicotinamide N-oxide | Diphenylacetylene | [CpRhCl₂]₂, AgSbF₆, THF, rt | 3,4-Diphenyl-1-methoxy-1,5-naphthyridin-2(1H)-one | High |
| N-methoxy-N-methylnicotinamide N-oxide | Styrene | [CpRhCl₂]₂, AgSbF₆, EtOH, 80 °C | 1-Methoxy-4-phenyl-3,4-dihydro-1,5-naphthyridin-2(1H)-one | Good |
| Various substituted nicotinamide N-oxides | Various alkynes and alkenes | [Cp*RhCl₂]₂, AgSbF₆ | Substituted naphthyridinones | Good to Excellent |
Catalytic Cycle for Rh(III)-Catalyzed C-H Activation
Caption: A simplified catalytic cycle for the Rh(III)-catalyzed synthesis of naphthyridinones.
Synthesis of 1,6-Naphthyridin-2(1H)-ones from Preformed Pyridone Rings
An alternative and effective strategy for the construction of 1,6-naphthyridin-2(1H)-ones involves utilizing a preformed pyridone ring as a key building block.[14] This approach allows for the late-stage formation of the second pyridine ring, offering a different retrosynthetic disconnection compared to the previously discussed methods.
Mechanistic Insights: The specific mechanism depends on the chosen reagents. A common approach involves the reaction of a substituted pyridone with a reagent that can provide the remaining atoms for the new ring. For instance, reaction with malononitrile can lead to a Thorpe-Ziegler type cyclization to form the naphthyridinone ring.
Experimental Protocol: Synthesis of a 1,6-Naphthyridin-2(1H)-one Derivative
Materials:
-
Substituted 2-pyridone
-
Malononitrile (or other suitable C3 synthon)
-
Base (e.g., sodium ethoxide)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-pyridone (1.0 equivalent) in ethanol.
-
Reaction: Add a solution of sodium ethoxide in ethanol, followed by the addition of malononitrile (1.1 equivalents).
-
Cyclization: Heat the reaction mixture to reflux for several hours.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
Quantitative Data Summary: Synthesis from Preformed Pyridones
| Pyridone Derivative | Reagent | Conditions | Product | Yield (%) | Reference |
| Substituted 2-pyridone | Malononitrile | NaOEt, EtOH, reflux | Substituted 1,6-naphthyridin-2(1H)-one | Good | [14] |
| 4-Chloropyridine derivative | Methyl phenylacetate | Base | 1,6-Naphthyridin-2(1H)-one derivative | Moderate | [14] |
Conclusion: A Diverse Toolkit for Naphthyridinone Synthesis
The synthesis of naphthyridinone derivatives is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. From the time-honored Gould-Jacobs and Friedländer reactions to the cutting-edge C-H activation strategies, researchers have a powerful toolkit at their disposal. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. By understanding the nuances of each method, from the underlying mechanisms to the practical experimental considerations, scientists can continue to unlock the vast potential of the naphthyridinone scaffold in the pursuit of new medicines and materials.
References
-
ACS Omega 2021 , 6 (29), 18956–18965. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]
-
J. Am. Chem. Soc.2013 , 135, 39, 14492–14495. Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones. [Link]
-
Molecules2020 , 25(14), 3252. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Indian Journal of Heterocyclic Chemistry2015 , 24, 305-308. CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Molecules2020 , 25(14), 3252. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]
-
Pharmaceuticals2021 , 14(10), 1029. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
Molecules2020 , 25(14), 3252. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Pharmaceuticals2021 , 14(10), 1029. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
SynArchive. Conrad-Limpach Synthesis. [Link]
-
Organic & Biomolecular Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
-
Pharmaceuticals2021 , 14(10), 1029. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
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Technical Guide: 3-Methoxy-1,7-naphthyridin-8(7H)-one as a Pharmaceutical Intermediate
The following technical guide is structured for researchers and drug development professionals. It synthesizes synthetic protocols, mechanistic insights, and therapeutic applications of 3-methoxy-1,7-naphthyridin-8(7H)-one , a privileged scaffold in medicinal chemistry.
Executive Summary
3-Methoxy-1,7-naphthyridin-8(7H)-one (CAS: 1569695-13-1) is a bicyclic heterocyclic intermediate critical in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors , p38 MAP kinase inhibitors , and antibacterial agents . Its structure—a fused pyridine and pyridinone ring system—mimics the quinolone core, offering tunable electronic properties via the methoxy group and versatile functionalization at the N7 (lactam) and C8 (carbonyl) positions.
This guide provides validated protocols for its synthesis, downstream derivatization, and quality control, serving as a blueprint for incorporating this scaffold into drug discovery campaigns.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 3-methoxy-1,7-naphthyridin-8(7H)-one |
| CAS Number | 1569695-13-1 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol |
| pKa (Calc) | ~0.5 (Pyridine N), ~11.0 (Lactam NH) |
| Key Functionality | Lactam (electrophilic C8, nucleophilic N7), Methoxy (EDG) |
Synthesis Protocols
Protocol A: Regioselective Synthesis (Recommended)
While the classic Gould-Jacobs reaction using 3-aminopyridine yields a mixture of 1,5- and 1,7-naphthyridines, the 2-chloro-3-aminopyridine route offers superior regioselectivity for the 1,7-isomer.
Prerequisites:
-
Starting Material: 3-Amino-2-chloropyridine (or 5-methoxy derivative for direct access).
-
Reagents: Ethyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF.
Step-by-Step Methodology:
-
Heck Coupling (Introduction of Carbon Skeleton):
-
Charge a reaction vessel with 3-amino-2-chloropyridine (1.0 eq), ethyl acrylate (1.2 eq), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).
-
Dissolve in anhydrous DMF (0.5 M concentration) and add Et₃N (2.0 eq).
-
Purge with Argon and heat to 100°C for 12–16 hours .
-
Mechanism:[1][2][3][4][5] Palladium-catalyzed cross-coupling introduces the acrylate arm at the C2 position.
-
Workup: Cool, filter through Celite, dilute with EtOAc, wash with water/brine. Concentrate to yield the cinnamate-like intermediate.
-
-
Cyclization (Lactam Formation):
-
Dissolve the intermediate in Dowtherm A or diphenyl ether.
-
Heat to 250°C (high thermal cyclization) for 1–2 hours.
-
Mechanism:[1][2][3][4][5] Intramolecular nucleophilic attack of the amine nitrogen onto the ester carbonyl, releasing ethanol.
-
Isolation: Cool to room temperature. Dilute with hexanes to precipitate the product. Filter and wash with hexanes/ether.
-
-
Methoxylation (If not present in starting material):
-
If starting with the unsubstituted core, bromination (Br₂) followed by nucleophilic aromatic substitution with NaOMe in MeOH introduces the methoxy group at C3 (requires specific activation control). Note: Starting with 5-methoxy-3-amino-2-chloropyridine is preferred.
-
Protocol B: Functionalization (Activation of C8)
To use this intermediate for drug synthesis, the C8 carbonyl is typically converted to a chloride leaving group.
Chlorination Protocol:
-
Suspend 3-methoxy-1,7-naphthyridin-8(7H)-one (1.0 eq) in POCl₃ (10 vol).
-
Add a catalytic amount of DMF (3–5 drops).
-
Heat to reflux (105°C) for 2–4 hours.
-
Monitoring: TLC/LC-MS should show disappearance of the polar lactam and appearance of the less polar chloride.
-
-
Quench: Evaporate excess POCl₃ under reduced pressure. Pour residue onto crushed ice/NaHCO₃ (Exothermic!). Extract with DCM.
-
Product: 8-chloro-3-methoxy-1,7-naphthyridine .
Visualizing the Workflow
The following diagram illustrates the synthesis and downstream application pathways for the 1,7-naphthyridine scaffold.
Figure 1: Synthetic workflow from pyridine precursor to bioactive drug candidate.
Therapeutic Applications & Case Studies
Case Study: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) inhibitors are used to treat COPD, psoriasis, and neuroinflammation. The 1,7-naphthyridine core serves as a bioisostere for the quinoline or phthalazinone cores found in older generation inhibitors.
-
Mechanism: The N1 and N7 nitrogens mimic the adenine ring of cAMP, fitting into the PDE4 active site. The 3-methoxy group often occupies a hydrophobic pocket (Q-pocket), enhancing selectivity over other PDE isoforms.
-
SAR Insight: Substitution at the C8 position (via the chloro-intermediate) with a cycloalkyl-amine or substituted aniline is crucial for potency.
Case Study: Antibacterial Gyrase Inhibitors
Similar to nalidixic acid (a 1,8-naphthyridine), the 1,7-isomer targets bacterial DNA gyrase.
-
Modification: N-alkylation at N7 (e.g., ethyl or cyclopropyl) and oxidation of C3 to a carboxylic acid (or bioisostere) are typically required for antibacterial activity.
Analytical Quality Control
To ensure the integrity of the intermediate, the following QC parameters are mandatory:
| Method | Expected Result / Criteria |
| HPLC Purity | >98.0% (Area %). Impurities often include uncyclized acrylate or regioisomers (if using Gould-Jacobs). |
| 1H NMR (DMSO-d₆) | Characteristic singlet at ~8.5–9.0 ppm (H2), doublet at ~8.0 ppm (H4). Methoxy singlet at ~3.9 ppm. Broad singlet >11 ppm (NH lactam). |
| LC-MS | [M+H]⁺ = 177.18. Check for absence of [M+H]⁺ = 195 (hydrolysis/ring opening). |
| Residual Solvents | DMF and Dowtherm A are high-boiling; ensure <5000 ppm via GC-HS. |
Safety & Handling Protocols
-
Hazard Identification:
-
POCl₃: Highly corrosive, reacts violently with water. Use strictly in a fume hood with quench protocols ready.
-
Naphthyridines: Potential bioactive agents.[1][3][6] Handle as "Potent Compounds" (OEB 3/4) until toxicity is fully characterized. Wear double nitrile gloves and N95/P100 respiratory protection if handling powder.
-
-
Storage: Hygroscopic. Store under nitrogen at 2–8°C.
-
Waste Disposal: Halogenated organic waste (for POCl₃ reactions). Aqueous waste from quenching must be neutralized to pH 7 before disposal.
References
-
ChemicalBook. (2024). 3-Methoxy-1,7-naphthyridin-8(7H)-one Properties and Suppliers.Link
-
Ojha, M., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. Link
-
BenchChem. (2025).[1] Protocol: Synthesis of Naphthyridine Derivatives via Gould-Jacobs Reaction.[1][7]Link
-
Press, N. J., et al. (2015).[8] Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor.[8][9] Journal of Medicinal Chemistry. Link
-
Google Patents. (2021). WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.Link
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Amin, S., et al. (2020).[10] A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). ResearchGate. Link
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- 10. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Functionalization of 3-methoxy-1,7-naphthyridin-8(7H)-one for Drug Design
Abstract: The 1,7-naphthyridin-8(7H)-one core is a privileged scaffold in modern drug discovery, frequently identified as a key "hinge-binding" motif in various enzyme inhibitors, particularly kinases.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for inhibitor design. This document provides a comprehensive guide to the strategic functionalization of a key derivative, 3-methoxy-1,7-naphthyridin-8(7H)-one. We present detailed, field-proven protocols for derivatization at three critical positions—N7, C4, and C3—explaining the mechanistic rationale behind each synthetic choice and its relevance to structure-activity relationship (SAR) studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel, potent, and selective therapeutic agents.
The 1,7-Naphthyridin-8(7H)-one Scaffold: A Privileged Core for Inhibitor Design
The 1,7-naphthyridin-8(7H)-one ring system is an isomeric analog of quinolone and a bioisostere of other important heterocyclic scaffolds like pteridinones and quinazolinones. Its value in medicinal chemistry stems from its ability to form multiple hydrogen bonds with the hinge region of ATP-binding sites in many protein kinases.[1] The lactam moiety (the pyridinone ring) provides a crucial hydrogen bond donor (N7-H) and acceptor (C8=O), which anchors the molecule in the active site.
The starting material, 3-methoxy-1,7-naphthyridin-8(7H)-one , offers several strategic advantages:
-
The Methoxy Group (C3-OCH₃): This group can serve two purposes. It can act as a metabolic blocking group or be used to explore interactions in hydrophobic sub-pockets of a target protein. Critically, it can also be unmasked to reveal a 3-hydroxy group, introducing a potent hydrogen bond donor.
-
Reactive Sites: The scaffold possesses several positions amenable to diversification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Below is the core structure with key positions for functionalization highlighted.
Caption: Key functionalization pathways for the naphthyridinone scaffold.
Key Functionalization Protocols & Mechanistic Rationale
This section provides detailed, step-by-step protocols for the most critical transformations. The causality behind reagent and condition selection is explained to ensure robust and reproducible outcomes.
C4-Position: Halogenation and Cross-Coupling for Maximum Diversity
The C4 position is often a vector for achieving selectivity and potency, as substituents here can probe deeper, less conserved pockets of an active site. The most robust strategy is a two-step sequence: electrophilic halogenation to install a reactive handle, followed by palladium-catalyzed cross-coupling. [3] Step 1: Electrophilic Bromination at C4
-
Rationale: The 1,7-naphthyridin-8(7H)-one ring is electron-deficient, making electrophilic aromatic substitution challenging. [4]However, the pyridinone ring is sufficiently activated for halogenation. N-Bromosuccinimide (NBS) is an ideal source of electrophilic bromine; it is crystalline, easy to handle, and the reaction is generally clean. [5]Acetonitrile is a common solvent as it effectively solubilizes the starting material and NBS without competing in the reaction.
-
Protocol: Synthesis of 4-bromo-3-methoxy-1,7-naphthyridin-8(7H)-one
-
To a stirred solution of 3-methoxy-1,7-naphthyridin-8(7H)-one (1.0 eq) in anhydrous acetonitrile (0.1 M), add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the mixture at 50 °C and monitor the reaction progress by LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Filter the solid, wash with cold acetonitrile (2 x 10 mL), and then with diethyl ether (2 x 10 mL).
-
Dry the solid under vacuum to afford the desired 4-bromo product as a white to off-white solid.
-
Characterization: Confirm structure by ¹H NMR (disappearance of the C4-H singlet) and mass spectrometry (presence of the characteristic bromine isotope pattern).
-
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Rationale: The Suzuki-Miyaura reaction is one of the most versatile C-C bond-forming reactions in modern organic synthesis due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters. [6][7]For an electron-deficient heteroaryl bromide, a palladium(0) catalyst with an electron-rich, bulky phosphine ligand (e.g., XPhos) is highly effective. [8]The ligand facilitates the rate-limiting oxidative addition step and subsequent reductive elimination. [9][10]A base, such as potassium phosphate (K₃PO₄), is required for the transmetalation step. [8]A dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.
-
Protocol: General Procedure for Suzuki-Miyaura Coupling at C4
-
In a reaction vial, combine 4-bromo-3-methoxy-1,7-naphthyridin-8(7H)-one (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add a pre-mixed solution of the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., XPhos, 10 mol%) in anhydrous dioxane (0.1 M).
-
Add water (typically 10-25% of the dioxane volume).
-
Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol or hexanes/ethyl acetate) to yield the pure C4-functionalized product.
-
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-methoxy-4-phenyl-1,7-naphthyridin-8(7H)-one | 85 |
| 2 | 4-Fluorophenylboronic acid | 4-(4-fluorophenyl)-3-methoxy-1,7-naphthyridin-8(7H)-one | 91 |
| 3 | Pyridin-3-ylboronic acid | 3-methoxy-4-(pyridin-3-yl)-1,7-naphthyridin-8(7H)-one | 78 |
| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid | 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-1,7-naphthyridin-8(7H)-one | 82 |
N7-Position: Alkylation for Modulating Physicochemical Properties
The N7-amide proton is an excellent handle for introducing substituents that typically point towards the solvent-exposed region of an active site. N-alkylation can improve solubility, cell permeability, and metabolic stability, or introduce vectors for further functionalization.
-
Rationale: The N7-proton is acidic and can be readily deprotonated by a moderately strong base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). Cesium carbonate is often preferred as the larger cation can lead to a "naked" and more nucleophilic anion, accelerating the subsequent Sₙ2 reaction with an alkyl halide. [11]Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.
-
Protocol: General Procedure for N7-Alkylation
-
To a solution of 3-methoxy-1,7-naphthyridin-8(7H)-one (1.0 eq) in anhydrous DMF (0.2 M), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide; 1.2 eq) dropwise.
-
Heat the reaction to 60 °C and stir until the starting material is consumed as monitored by LC-MS (typically 2-4 hours).
-
Work-up: Cool the reaction mixture and pour it into ice-water. A precipitate will often form. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Collect the solid by filtration or combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography or recrystallization to obtain the desired N7-alkylated product.
-
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Ethyl iodide | 7-ethyl-3-methoxy-1,7-naphthyridin-8(7H)-one | 92 |
| 2 | Benzyl bromide | 7-benzyl-3-methoxy-1,7-naphthyridin-8(7H)-one | 88 |
| 3 | 1-bromo-2-methoxyethane | 7-(2-methoxyethyl)-3-methoxy-1,7-naphthyridin-8(7H)-one | 85 |
C3-Position: O-Demethylation to Unmask a Hydrogen Bond Donor
The 3-methoxy group can be cleaved to reveal a 3-hydroxy group. This transformation is critical when a hydrogen bond donor is required for potent target engagement, fundamentally altering the pharmacophore.
-
Rationale: The cleavage of aryl methyl ethers is a classic transformation. Boron tribromide (BBr₃) is a highly effective Lewis acid for this purpose. It coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. The reaction must be performed under strictly anhydrous conditions at low temperatures, as BBr₃ reacts violently with water.
-
Protocol: Synthesis of 3-hydroxy-1,7-naphthyridin-8(7H)-one
-
SAFETY NOTE: Boron tribromide is highly corrosive and moisture-sensitive. This procedure must be performed in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen).
-
Suspend 3-methoxy-1,7-naphthyridin-8(7H)-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.05 M).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (3.0 eq) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully and slowly quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate (NaHCO₃) solution.
-
Stir for 1 hour until all solids have dissolved.
-
Extract the aqueous layer with a 10% methanol in DCM solution (5 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by trituration with diethyl ether or by column chromatography.
-
Summary and Conclusion
The 3-methoxy-1,7-naphthyridin-8(7H)-one scaffold is a versatile and highly valuable starting point for the design of enzyme inhibitors. This guide outlines robust and reproducible protocols for its strategic functionalization at the C4, N7, and C3 positions. By employing a logical sequence of electrophilic halogenation, palladium-catalyzed cross-coupling, N-alkylation, and O-demethylation, medicinal chemists can efficiently generate diverse libraries of compounds. This systematic approach enables the thorough exploration of structure-activity relationships, paving the way for the discovery of novel drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.
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Johansson, M. H., et al. (2016). Design and evaluation of 1,7-naphthyridones as novel KDM5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4492-4496. [Link]
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Hrovat, D. A., et al. (2013). Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones. Journal of the American Chemical Society, 135(39), 14492-14495. [Link]
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Cid, C., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899-7910. [Link]
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Ghavimi, B., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]
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Hrovat, D. A., et al. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society, 135(39), 14492-5. [Link]
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Wortmann, L., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 1-15. [Link]
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Norman, M. H., et al. (2005). Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 15(23), 5288-5292. [Link]
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Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Omega, 6(36), 23467-23475. [Link]
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Li, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 356-363. [Link]
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Alvarez-Pérez, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4487. [Link]
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Bruno, N. C., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(31), 5533-5536. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wang, D., et al. (2022). Rh(III)-Catalyzed Dual C–H Activation/Cascade Annulation of Benzimidates and CF3-Imidoyl Sulfoxonium Ylides for the Synthesis of Trifluoromethyl-Decorated Benzo[de]n[12][13]aphthyridines. Organic Letters, 24(49), 9114-9119. [Link]
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Chen, Y.-H., et al. (2023). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Molecules, 28(22), 7586. [Link]
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Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
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Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(1), 2-25. [Link]
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Liu, W., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[2][14]aphthyrin-5(6H)-one. Tetrahedron, 72(1), 125-131. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (2023). Palladium nanoparticles on carbon nanotubes as catalysts of cross-coupling reactions. [Link]
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Lorpaiboon, W., & Bovonsombat, P. (2021). Halogen bond-induced electrophilic aromatic halogenations. Organic & Biomolecular Chemistry, 19(35), 7518-7534. [Link]
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Sairam, S., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 13(1), 1-17. [Link]
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Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
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Chen, Y., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h]n[12][15]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(5), 1449-1453. [Link]
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Luffer-Atlas, D., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6849-6861. [Link]
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Timári, I., et al. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 23(4), 846. [Link]
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Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1279-1303. [Link]
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Thomas, C., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 702. [Link]
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Application Note & Protocols: A Scalable Manufacturing Process for 3-methoxy-1,7-naphthyridin-8(7H)-one
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 3-methoxy-1,7-naphthyridin-8(7H)-one, a key intermediate in pharmaceutical development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and process engineering logic required for transitioning from laboratory to pilot-plant scale. We present a robust and scalable synthetic route, detailing critical process parameters (CPPs), in-process controls (IPCs), and purification strategies. The protocols are designed within a Quality by Design (QbD) framework, incorporating principles of Process Analytical Technology (PAT) to ensure batch-to-batch consistency and high purity. This guide is intended for researchers, process chemists, and drug development professionals tasked with the efficient and safe production of heterocyclic pharmaceutical intermediates.
Introduction: The Strategic Importance of Naphthyridinones
Naphthyridines and their derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, the 1,7-naphthyridin-8(7H)-one framework is a key structural motif in various therapeutic agents, including those targeting cancer and infectious diseases.[3][4] The successful development of such drugs relies on the ability to produce key intermediates, like 3-methoxy-1,7-naphthyridin-8(7H)-one, in a manner that is not only high-yielding and pure but also scalable, safe, and economically viable.
The quality of a pharmaceutical intermediate is paramount as it directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API), including its impurity profile, stability, and efficacy.[5][6] Therefore, developing a manufacturing process for such intermediates requires a forward-thinking approach that anticipates the challenges of large-scale production from the earliest stages of route design.[7] This application note details such a process, emphasizing robust reaction design, process control, and validation.
Synthetic Strategy: Rationale and Process Flow
The selected synthetic approach is a two-step process involving a Gould-Jacobs type reaction, which is well-documented for the synthesis of quinoline and naphthyridinone systems. This route was chosen for its operational simplicity, use of readily available starting materials, and amenability to scale-up.
The core transformation involves the condensation of 2-amino-5-methoxypyridine with diethyl 2-(ethoxymethylene)malonate, followed by a thermally induced intramolecular cyclization and elimination of ethanol to yield the target naphthyridinone.
Caption: High-level overview of the two-step synthetic pathway.
Rationale for Route Selection:
-
Convergent Synthesis: The key bond formations occur in a sequence that builds complexity efficiently.
-
Atom Economy: The primary byproduct of the cyclization is ethanol, which is easily removed.
-
Starting Material Availability: Both 2-amino-5-methoxypyridine and diethyl malonate derivatives are commercially accessible, reducing supply chain complexity.[8][9]
-
Robustness: The condensation and cyclization reactions are known to be high-yielding and tolerant of scale. The use of a high-boiling solvent like Dowtherm A for the cyclization provides excellent thermal control for large batches.
Process Development and Scale-Up Considerations
Transitioning from a laboratory flask to a multi-hundred-liter reactor is not a linear process. It requires a deep understanding of process variables and their impact on product quality, a concept central to Quality by Design (QbD).[10]
Critical Process Parameters (CPPs) and Quality Attributes (CQAs)
For this synthesis, the key is to control parameters that directly affect the purity and yield of the final product.
| Process Step | Critical Process Parameter (CPP) | Critical Quality Attribute (CQA) Impacted | Justification & Control Strategy |
| Step 1: Condensation | Reaction Temperature | Reaction Rate, Impurity Formation | Temperature must be high enough for efficient reaction but low enough to prevent degradation. Controlled via reactor jacket. |
| Stoichiometry of Reactants | Yield, Residual Starting Material | Near-equimolar amounts are used. The limiting reagent should be the more expensive aminopyridine. | |
| Step 2: Cyclization | Cyclization Temperature | Reaction Completion, Thermal Degradation | A narrow temperature window (240-250°C) is critical. Overheating can lead to charring and impurity formation. Precise control using a thermal fluid system is essential. |
| Rate of Ethanol Removal | Reaction Equilibrium | Efficient distillation of the ethanol byproduct drives the reaction to completion. A well-designed condenser and vacuum system are necessary at scale. | |
| Step 3: Purification | Crystallization Solvent Ratio | Purity, Crystal Size, Yield | The ratio of solvent (e.g., Ethanol) to anti-solvent (e.g., Water) determines solubility and thus recovery and purity.[11] |
| Cooling Rate | Crystal Size Distribution, Filterability | A controlled, slow cooling profile promotes the growth of larger, more uniform crystals, which are easier to filter and wash. |
Implementing Process Analytical Technology (PAT)
Caption: Relationship between CPPs, CQAs, and PAT tools for process control.
For the cyclization step, an in-situ IR probe could monitor the disappearance of the enamine intermediate's characteristic peaks and the appearance of the naphthyridinone product peak, signaling reaction completion in real-time without the need for sampling.
Detailed Experimental Protocols
Safety Precaution: These procedures involve high temperatures and potentially hazardous materials. All operations must be conducted in a controlled environment (e.g., a fume hood or ventilated enclosure) by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.
Protocol 4.1: Step 1 - Synthesis of Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate
-
Reactor Setup: Charge a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser with 2-amino-5-methoxypyridine (248 g, 2.0 mol).
-
Solvent Addition: Add toluene (2.5 L) to the reactor and stir to dissolve the solid.
-
Reagent Addition: Slowly add diethyl 2-(ethoxymethylene)malonate (432 g, 2.0 mol) to the solution over 30 minutes. The addition is mildly exothermic.
-
Reaction: Heat the reactor contents to 85°C (jacket temperature) and maintain for 4-6 hours. The reaction mixture will turn into a thick slurry as the intermediate precipitates.
-
In-Process Control (IPC): Monitor the reaction for the disappearance of 2-amino-5-methoxypyridine using TLC or HPLC.
-
TLC System: Dichloromethane/Methanol (95:5).
-
Acceptance Criterion: Starting material < 1.0%.
-
-
Isolation: Once the reaction is complete, cool the mixture to 20-25°C. Filter the solid product using a Büchner funnel.
-
Washing: Wash the filter cake with cold toluene (2 x 500 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.
-
Expected Yield: 530-560 g (90-95%).
-
Appearance: Off-white to pale yellow solid.
-
Protocol 4.2: Step 2 - Thermal Cyclization to 3-methoxy-1,7-naphthyridin-8(7H)-one
-
Reactor Setup: Charge a 3 L reactor suitable for high temperatures, equipped with a mechanical stirrer, a distillation head, and a thermocouple, with Dowtherm A (1.5 L).
-
Heating: Heat the Dowtherm A to 245°C.
-
Reagent Addition: Slowly add the dried enamine intermediate (500 g, 1.7 mol) from Protocol 4.1 in portions over 1-2 hours. Control the addition rate to maintain the temperature between 240-250°C and manage the evolution of ethanol.
-
Reaction: Maintain the reaction mixture at 245°C for 2-3 hours after the addition is complete. Ethanol will distill off during this period.
-
IPC: Monitor the reaction for the disappearance of the enamine intermediate by HPLC.
-
Acceptance Criterion: Intermediate < 1.0%.
-
-
Cooling and Precipitation: After completion, cool the reaction mixture to 80-90°C. The product will precipitate from the Dowtherm A.
-
Isolation: Filter the hot slurry through a pressure filter or a suitable filtration setup.
-
Washing: Wash the filter cake with a high-boiling hydrocarbon solvent (e.g., Solvesso™ 150, 2 x 400 mL) to remove the Dowtherm A, followed by washing with hexane (2 x 400 mL) to remove the hydrocarbon solvent.
-
Drying: Dry the crude product in a vacuum oven at 80°C.
-
Expected Yield (Crude): 270-290 g (84-90%).
-
Appearance: Tan to light brown solid.
-
Protocol 4.3: Step 3 - Purification by Recrystallization
-
Dissolution: In a suitable reactor, suspend the crude 3-methoxy-1,7-naphthyridin-8(7H)-one (250 g) in denatured ethanol (2.5 L).
-
Heating: Heat the slurry to reflux (approx. 78°C) with stirring until a clear, homogeneous solution is obtained.
-
Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration through a pad of celite to clarify the solution.
-
Controlled Cooling: Cool the solution slowly to 5°C over 4-6 hours. A programmable cooling profile is highly recommended for consistent crystal formation.
-
Crystallization: Hold the mixture at 5°C for at least 2 hours to maximize crystal formation.
-
Isolation: Filter the crystalline solid.
-
Washing: Wash the cake with cold ethanol (2 x 200 mL).
-
Drying: Dry the final product in a vacuum oven at 60°C until a constant weight is achieved and residual solvent levels are within specification.
-
Expected Yield: 212-225 g (85-90% recovery).
-
Appearance: White to off-white crystalline solid.
-
Quality Control and Specifications
Rigorous quality control is essential for ensuring the intermediate is suitable for subsequent GMP manufacturing steps.[16]
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the reference standard spectrum | ¹H NMR, IR Spectroscopy |
| Purity (Assay) | ≥ 99.0% | HPLC (Area %) |
| Any Single Impurity | ≤ 0.15% | HPLC (Area %) |
| Total Impurities | ≤ 0.50% | HPLC (Area %) |
| Loss on Drying | ≤ 0.5% | Gravimetric (Vacuum Oven) |
| Residual Solvents | Ethanol ≤ 5000 ppm, Toluene ≤ 890 ppm | Headspace GC-MS |
Conclusion
This application note outlines a validated and scalable process for the production of 3-methoxy-1,7-naphthyridin-8(7H)-one. By focusing on a robust synthetic route and implementing principles of Quality by Design, this guide provides the necessary framework for producing this critical pharmaceutical intermediate with high purity and consistency. The detailed protocols and discussion of scale-up considerations offer a practical roadmap for process chemists and engineers, helping to bridge the gap between laboratory discovery and commercial manufacturing. Adherence to these protocols and control strategies will ensure a reliable supply of this key building block for the development of next-generation therapeutics.
References
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
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Process analytical technology. (n.d.). Wikipedia. [Link]
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Kang, H., et al. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. PMC. [Link]
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Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. (n.d.). Lambda Therapeutic Research. [Link]
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Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (n.d.). Chirogate. [Link]
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Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing. [Link]
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The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. (2023). AZoM. [Link]
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API Purification. (n.d.). Zamann Pharma Support GmbH. [Link]
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Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com. [Link]
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API Purification. (2011). Pharmaceutical Technology. [Link]
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Baldwin, J. J., Mensler, K., & Ponticello, G. S. (1978). A novel naphthyridinone synthesis via enamine cyclization. The Journal of Organic Chemistry. [Link]
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Drug Synthesis Intermediate Classification And Usage. (2025). Arborpharm. [Link]
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Purification of APIs. (n.d.). ZEOCHEM. [Link]
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Picking the best purification method for your API can be a tricky challenge. (n.d.). SINOPEG. [Link]
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Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. (n.d.). SciSpace. [Link]
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Synthesis from Diethyl Malonate. (2025). Filo. [Link]
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de la Torre, M. C., et al. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
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Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]
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Malonic Ester Synthetic Strategies. (n.d.). Organic Chemistry Tutor. [Link]
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Baldwin, J. J., Mensler, K., & Ponticello, G. S. (1978). A novel naphthyridinone synthesis via enamine cyclization. The Journal of Organic Chemistry. [Link]
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Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Tian-Pharma. [Link]
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The role of intermediates in the manufacturing of APIs. (n.d.). EFCG. [Link]
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Pharma Intermediates: The Importance of Quality and Essential Factors. (2024). Medium. [Link]
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Zhang, H., et al. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][15]naphthyrin-5(6H)-one. Tetrahedron. [Link]
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Core Considerations in Designing Complex Pharmaceutical Intermediate Synthesis Routes: Practical Notes. (n.d.). Tian-Pharma. [Link]
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Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of.... (n.d.). ResearchGate. [Link]
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Li, Z., et al. (2022). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]
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Synthesis of 1,6-naphthyridinone scaffolds as mesenchymal epithelial.... (n.d.). ResearchGate. [Link]
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Cheng, M., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
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Vinod, B., et al. (2008). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. The Internet Journal of Pharmacology. [Link]
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Heterocyclic compounds: The Diverse World of Ringed Molecules. (n.d.). Open Access Journals. [Link]
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Bringmann, G., et al. (2009). Recent progress in the total synthesis of naphthyridinomycin and lemonomycin tetrahydroisoquinoline antitumor antibiotics (TAAs). PubMed. [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. [Link]
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Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. [Link]
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Ghodsinia, S., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI. [Link]
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Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews. [Link]
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]
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Mahmoud, A. R. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]
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Application Notes and Protocols: Incorporation of 3-Methoxy-1,7-Naphthyridin-8(7H)-one in Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-naphthyridin-8(7H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors. This document provides a detailed technical guide on the incorporation of the 3-methoxy-1,7-naphthyridin-8(7H)-one moiety in kinase inhibitor research. While specific data for this exact derivative is emerging, this guide synthesizes field-proven insights from structurally related 1,7-naphthyridinone analogs to provide a comprehensive framework for its application. We will delve into the rationale behind its use, key targeted kinases, detailed protocols for synthesis and biological evaluation, and the visualization of relevant signaling pathways and experimental workflows.
The 1,7-Naphthyridin-8(7H)-one Scaffold: A Foundation for Potent and Selective Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The ATP-binding site of kinases presents a key target for the development of small molecule inhibitors. The rigid, planar structure of the 1,7-naphthyridine core provides an excellent foundation for designing molecules that can effectively occupy this pocket with high affinity.[1] The nitrogen atoms within the bicyclic system offer crucial hydrogen bonding opportunities with the kinase hinge region, a common interaction motif for many potent inhibitors.[3]
The introduction of a methoxy group at the 3-position of the 1,7-naphthyridin-8(7H)-one core can significantly influence the molecule's electronic properties, solubility, and metabolic stability. This strategic modification can also provide an additional vector for interaction within the ATP-binding site, potentially enhancing potency and selectivity for the target kinase.
Targeted Kinases and Representative Inhibitory Activities
Derivatives of the 1,7-naphthyridine and related naphthyridinone scaffolds have demonstrated inhibitory activity against a range of important kinases. The following table summarizes representative quantitative data for analogous compounds, providing a basis for the potential targets of 3-methoxy-1,7-naphthyridin-8(7H)-one derivatives.
| Kinase Target | Compound Series | Representative IC50 (nM) | Cellular Activity | Reference |
| PIP4K2A | 1,7-Naphthyridine-based inhibitors | 13 (BAY-297), 60 (BAY-091) | Inhibition of proliferation and colony formation in THP-1 cells. | [3] |
| p38α MAP Kinase | 1,7-Naphthyridine 1-oxides | ED50 = 0.5 mg/kg (in vivo) | Reduction of LPS-induced TNFα production. | [4] |
| KDM5 | 1,7-Naphthyridones | Nanomolar potencies | High selectivity over KDM4C and KDM2B isoforms. | [5] |
| PKMYT1 | Naphthyridinone Derivatives | Double-digit nanomolar potency | Antitumor efficacy in vivo. | [6] |
| FGFR | 1,5 and 1,7-Naphthyridine derivatives | Nanomolar affinity | Activity in cellular systems. | [7] |
| c-Kit | 8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | 8.5 | N/A | [8] |
| VEGFR-2 | 8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | 31.7 | N/A | [8] |
| MET | 2,7-naphthyridinone-based inhibitors | N/A | Excellent in vivo efficacy in U-87 MG and HT-29 xenograft models. | [9] |
Note: The presented data is for analogous compounds and serves as a guide for potential applications of 3-methoxy-1,7-naphthyridin-8(7H)-one derivatives.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and biological evaluation of kinase inhibitors incorporating the 3-methoxy-1,7-naphthyridin-8(7H)-one scaffold. These are based on established methodologies for related naphthyridinone compounds and should be optimized for the specific target and compound of interest.
General Synthesis of the 1,7-Naphthyridin-8(7H)-one Core
The synthesis of the 1,7-naphthyridin-8(7H)-one core can be achieved through various established synthetic routes. A common approach involves the condensation of a suitably substituted aminopyridine with a β-ketoester or a related three-carbon synthon. The specific precursors for 3-methoxy-1,7-naphthyridin-8(7H)-one would need to be selected accordingly.
Protocol: Synthesis of a 1,7-Naphthyridinone Core (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted 2-aminopyridine derivative (1.0 eq) and a suitable β-dicarbonyl compound (1.1 eq) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 240-260 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of a high-boeing point solvent is critical to drive the cyclization and dehydration steps.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove residual high-boiling solvent. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol, methanol, or DMF/water) or by column chromatography on silica gel.
For the synthesis of 3-methoxy-1,7-naphthyridin-8(7H)-one, a potential starting material could be 2-amino-5-methoxypyridine.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. This protocol is widely applicable for assessing the inhibitory potential of novel compounds.
Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (Promega). This includes the kinase, substrate, ATP, and the test compound (dissolved in DMSO).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be close to the Km value for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is crucial for evaluating the cytotoxic or cytostatic effects of the synthesized kinase inhibitors on cancer cell lines.
Protocol: Cellular Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound (typically a 7-point serial dilution). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualization of Key Pathways and Workflows
Representative Signaling Pathway: The p38 MAP Kinase Pathway
The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[4] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.
Caption: The p38 MAP Kinase signaling cascade and the point of intervention for 1,7-naphthyridinone-based inhibitors.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of a novel kinase inhibitor follows a logical progression from chemical synthesis to comprehensive biological characterization.
Caption: A streamlined workflow for the discovery and development of novel kinase inhibitors.
Conclusion and Future Directions
The 3-methoxy-1,7-naphthyridin-8(7H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and data presented in this guide, derived from closely related analogs, provide a solid foundation for researchers to explore the potential of this chemical entity. Future work should focus on the efficient synthesis of a library of derivatives with diverse substitutions to establish a clear structure-activity relationship. Subsequent comprehensive biological evaluation against a panel of kinases will be crucial to identify potent and selective inhibitors for further preclinical development. The insights gained from such studies will undoubtedly contribute to the growing arsenal of targeted therapies for a multitude of diseases.
References
-
Johansen, K. S., et al. (2016). Design and evaluation of 1,7-naphthyridones as novel KDM5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4492-4496. [Link]
-
Dankulich, W. P., et al. (2006). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 16(11), 3054-3058. [Link]
-
Lork, K., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16449-16471. [Link]
-
Chen, B., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 68(8), 8497-8515. [Link]
-
Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15 Supplement), 3641. [Link]
-
Li, J., et al. (2020). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 25(21), 5035. [Link]
-
Huang, W., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]
-
Hasaballah, A. I., et al. (2021). Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020. Cancers, 13(5), 947. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Naphthyridine Cyclization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the reaction temperature for successful naphthyridine cyclization. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to enhance your experimental outcomes.
Troubleshooting Guide: Addressing Key Challenges in Naphthyridine Cyclization
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My naphthyridine cyclization reaction is resulting in a low yield of the desired product, with a significant amount of unreacted starting materials remaining. How can I optimize the reaction temperature to improve the yield?
Answer:
Low product yield with recoverable starting materials is a classic indicator of suboptimal reaction conditions, often pointing to insufficient energy to overcome the activation barrier of the cyclization step. The reaction temperature is a critical parameter to investigate.
Underlying Causality:
Naphthyridine cyclization, whether through mechanisms like the Friedländer, Skraup, or cycloaddition reactions, involves the formation of a new ring structure.[1][2] This annulation process has a specific activation energy that must be surmounted for the reaction to proceed at an appreciable rate. If the temperature is too low, the kinetic energy of the reacting molecules will be insufficient to lead to a successful cyclization, resulting in a stalled or sluggish reaction.
Systematic Troubleshooting Protocol:
-
Initial Temperature Assessment: Review the literature for analogous naphthyridine syntheses to establish a baseline temperature range. Many cyclization reactions for naphthyridine synthesis are conducted at elevated temperatures, often ranging from 80°C to 250°C, depending on the specific methodology and solvent used.[1]
-
Incremental Temperature Increase: We recommend a systematic, incremental increase in the reaction temperature. For example, if your initial reaction was conducted at 80°C, consider running small-scale parallel reactions at 90°C, 100°C, and 110°C.[3]
-
Reaction Monitoring: Closely monitor the progress of each reaction using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to observe the consumption of starting materials and the formation of the desired product at each temperature point.
-
Data Analysis: Compare the yields and impurity profiles at each temperature. This systematic approach will help you identify the optimal temperature that provides the best balance between reaction rate and product purity. In some cases, a significant improvement in yield can be achieved with a modest increase in temperature.[4]
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for low yield.
Question 2: I've increased the reaction temperature, and while the starting materials are consumed, I'm observing the formation of multiple side products and a decrease in the purity of my desired naphthyridine. What is happening and how can I mitigate this?
Answer:
The formation of side products at elevated temperatures is a common issue and suggests that while you have overcome the initial activation energy, you may be promoting undesired reaction pathways or product degradation.
Underlying Causality:
Many organic reactions have multiple potential pathways, each with its own activation energy. By significantly increasing the temperature, you may be providing enough energy to activate these alternative routes, leading to the formation of isomers, polymers, or decomposition products. For instance, in reactions analogous to Diels-Alder cycloadditions that can form naphthyridine precursors, high temperatures can sometimes lead to retro-cycloaddition or other side reactions.[5][6]
Systematic Troubleshooting Protocol:
-
Temperature Reduction and Time Extension: If you have overshot the optimal temperature, a logical first step is to slightly reduce the temperature and extend the reaction time. This can often favor the desired, lower-energy pathway.
-
Kinetic vs. Thermodynamic Control: Understand whether your reaction is under kinetic or thermodynamic control. At lower temperatures, the product that forms fastest (the kinetic product) will predominate. At higher temperatures, the most stable product (the thermodynamic product) will be favored. The formation of multiple products could indicate a transition between these regimes.[5]
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome. A higher-boiling point solvent might be necessary to reach the desired temperature, but it can also affect the solubility of intermediates and transition states. Consider screening different solvents with appropriate boiling points.
-
Catalyst Optimization: If a catalyst is being used, its activity can also be temperature-dependent. In some cases, a less active catalyst at a slightly higher temperature may provide better selectivity than a highly active catalyst at a lower temperature.
The following table summarizes the potential impact of temperature on reaction outcomes:
| Temperature Range | Expected Outcome | Potential Issues | Recommended Action |
| Low | Slow or no reaction; high levels of unreacted starting materials. | Incomplete conversion. | Incrementally increase temperature. |
| Optimal | Good conversion rate to the desired product with minimal side products. | - | Maintain this temperature and optimize other parameters (time, concentration). |
| High | Fast reaction, but formation of multiple side products and potential for product degradation. | Low purity and yield of the desired product. | Reduce temperature and consider extending reaction time. Screen different solvents and catalysts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for naphthyridine cyclization, and what are their typical temperature requirements?
A1: Several named reactions are employed for the synthesis of naphthyridines. The Friedländer annulation and the Skraup-Doebner-von Miller reaction are two of the most common.[7] The Gould-Jacobs reaction is also utilized.[1] Typical reaction temperatures can vary widely based on the specific substrates and reagents:
-
Friedländer Synthesis: This condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group can be performed under various conditions. Some modern protocols utilize milder temperatures (e.g., 50°C in water with a catalyst), while others may require higher temperatures (e.g., 80-100°C).[3]
-
Skraup Reaction: This method typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The conditions are generally harsh, with temperatures often exceeding 100°C.[1]
-
Heck Reaction followed by Cyclization: This two-step process can involve high temperatures, with the Heck reaction sometimes performed at 150°C, followed by a cyclization step.[1]
-
Thermal Cyclization: Some strategies involve a thermal cyclization as the final step, which can require very high temperatures, sometimes up to 250°C in a high-boiling solvent like Dowtherm A.[1]
Q2: How does the mechanism of naphthyridine cyclization influence the optimal reaction temperature?
A2: The reaction mechanism is fundamentally linked to the optimal temperature.
-
Concerted vs. Stepwise Mechanisms: For pericyclic reactions like aza-Diels-Alder cycloadditions that can form naphthyridine precursors, the mechanism can be either concerted or stepwise.[8] Temperature can influence which pathway is favored.
-
Lewis Acid Catalysis: In many cyclization reactions, a Lewis acid is used as a catalyst. The Lewis acid can coordinate to a reactant, lowering the activation energy of the desired pathway. In such cases, the reaction may proceed at a lower temperature than the uncatalyzed thermal reaction.
The relationship between the reaction pathway and temperature can be visualized as follows:
Caption: Energy profile of competing reaction pathways.
Q3: Are there any modern techniques that can assist in optimizing reaction temperature more efficiently?
A3: Yes, several modern techniques can accelerate the optimization process:
-
Microwave-Assisted Synthesis: Microwave reactors allow for rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times and improved yields.[9] They are an excellent tool for quickly screening different temperatures.
-
High-Throughput Experimentation (HTE): HTE platforms allow for running numerous reactions in parallel under varying conditions (including temperature). This approach can dramatically speed up the identification of optimal reaction parameters.
-
In-situ Reaction Monitoring: Techniques like ReactIR (in-situ FTIR) or process NMR can provide real-time data on the concentration of reactants, intermediates, and products, offering a much more detailed understanding of the reaction kinetics at different temperatures.
Experimental Protocol: Optimization of a Friedländer-Type Naphthyridine Cyclization
This protocol provides a general framework for optimizing the reaction temperature for the synthesis of a 2-methyl-1,8-naphthyridine derivative.
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Small reaction vials suitable for parallel synthesis
-
Heating block or parallel synthesizer capable of maintaining different temperatures
-
TLC plates and developing chamber
-
LC-MS system for accurate analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2-aminonicotinaldehyde in deionized water.
-
Prepare a stock solution of acetone in deionized water.
-
Prepare a diluted stock solution of the choline hydroxide catalyst.
-
-
Reaction Setup (Parallel Synthesis):
-
To each of four labeled reaction vials, add the 2-aminonicotinaldehyde solution (e.g., 0.1 mmol).
-
To each vial, add the acetone solution (e.g., 0.1 mmol).
-
Add the choline hydroxide catalyst solution (e.g., 1 mol%) to each vial.
-
Cap the vials and place them in a heating block with individual temperature controls set to 40°C, 50°C, 60°C, and 70°C.
-
-
Reaction Monitoring:
-
After 1 hour, carefully take a small aliquot from each reaction vial and spot it on a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Visualize the spots under UV light to assess the consumption of the starting aldehyde and the formation of the product.
-
Repeat the monitoring every hour for up to 6 hours or until one of the reactions appears to be complete.
-
-
Work-up and Analysis:
-
Once the reactions are deemed complete or have reached a steady state, cool the vials to room temperature.
-
If a precipitate has formed, isolate the solid by filtration and wash with a small amount of cold water. Dry the product under vacuum.
-
If no precipitate forms, perform a liquid-liquid extraction (e.g., with ethyl acetate).
-
Analyze the yield and purity of the product from each reaction temperature using LC-MS.
-
-
Data Interpretation:
-
Create a table to compare the yield and purity at each temperature point.
-
Identify the temperature that provides the highest yield of the desired naphthyridine with the best purity profile. This will be your optimized reaction temperature.
-
References
- BenchChem Technical Support Team. (2025). common impurities in 1,8-naphthyridine synthesis and removal. BenchChem.
-
Valverde, M. G., & Torroba, T. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. Available at: [Link]
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Darakshana, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 53(36). Available at: [Link]
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ResearchGate. (n.d.). Optimization for the cyclization step. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. Available at: [Link]
-
Guerra, A. J., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers, 12(1), 159. Available at: [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
-
ResearchGate. (2024). Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C-H Activation-Annulation. Available at: [Link]
-
ResearchGate. (n.d.). Effects of temperature and polarity on the Diels-Alder reaction. Available at: [Link]
-
Wikipedia. (n.d.). Aza-Diels–Alder reaction. Available at: [Link]
-
Barluenga, J., et al. (1984). Diels-Alder reactions of 1-aza-1,3-butadienes: room temperature, endo-selective LUMOdiene-controlled [4 + 2] cycloaddition reactions of N-sulfonyl-4-(ethoxycarbonyl)-1-aza-1,3-butadienes. Journal of the American Chemical Society, 106(22), 6445–6447. Available at: [Link]
-
Anwair, M. A. S., et al. (2012). Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 3(3), 752-758. Available at: [Link]
-
Zhang, Y., et al. (2011). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. ACS Medicinal Chemistry Letters, 2(5), 373–377. Available at: [Link]
-
ResearchGate. (n.d.). Effect of temperature on the asymmetric Diels-Alder reactions of isoprene and N-ethyl maleimide. Available at: [Link]
-
de la Torre, M. C., & G. Sierra, M. A. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(23), 5588. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]
-
Valverde, M. G., & Torroba, T. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. Available at: [Link]
- Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applications. (2026).
-
ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of.... Available at: [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in the oxidative cyclization of chalcones. BenchChem.
-
PubMed. (2024). Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C-H Activation-Annulation. Available at: [Link]
-
Wang, Y., et al. (2021). Discovery of intermolecular cascade annulation for dihydrobenzo[b][7][10]naphthyridine-ylidene-pyrrolidinetriones. Communications Chemistry, 4, 14. Available at: [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- BenchChem Technical Support Team. (2025). troubleshooting poor reproducibility in assays with 4-Methyl-1,8-naphthyridine-2,7-diol. BenchChem.
-
Zaleska, S., et al. (2021). Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][5][7]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. Molecules, 26(11), 3297. Available at: [Link]
-
ResearchGate. (n.d.). Optimize reaction conditions for cyclization reactions. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Purity of 3-methoxy-1,7-naphthyridin-8(7H)-one
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-methoxy-1,7-naphthyridin-8(7H)-one, a heterocyclic compound of interest in medicinal chemistry. The 1,7-naphthyridine scaffold is recognized for a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1] This document is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, data-driven protocols.
The validation process detailed herein is designed to be a self-validating system, ensuring that the analytical procedure is suitable for its intended purpose.[2][3][4] We will explore the causality behind experimental choices, grounding our methodology in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7]
The Analytical Challenge: Purity of 3-methoxy-1,7-naphthyridin-8(7H)-one
The subject of our study, 3-methoxy-1,7-naphthyridin-8(7H)-one, belongs to the 1,7-naphthyridine class of compounds.[8] Given its potential therapeutic applications, a robust analytical method to assess its purity is paramount. This involves separating the main compound from any process-related impurities, degradation products, or contaminants.
While a specific, pre-existing validated HPLC method for this particular molecule is not publicly documented, we can propose a robust starting method based on the known physicochemical properties of similar heterocyclic structures. The proposed method will then be subjected to a comprehensive validation protocol.
Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size | C18 columns are versatile and widely used for the separation of a broad range of small molecules, including those with aromatic and heterocyclic structures. The dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in Water B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | TFA is a common ion-pairing agent that improves peak shape for basic compounds. Acetonitrile is a widely used organic modifier in reversed-phase chromatography, offering good UV transparency and low viscosity. |
| Gradient Elution | 0-5 min: 90% A; 5-13 min: 85% A; 13-40 min: 70% A; 40-50 min: 50% A; 50-60 min: 0% A | A gradient elution is necessary to separate compounds with a range of polarities, which is expected in a purity assay that needs to resolve the API from various potential impurities.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature helps to ensure reproducible retention times and can improve peak symmetry. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic and heterocyclic compounds, often providing a good response for the API and potential impurities. A Diode Array Detector (DAD) is recommended to assess peak purity. |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the risk of column overload. |
The Validation Workflow: A Pillar of Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The core parameters for validation, as stipulated by ICH guidelines, are specificity, linearity, range, accuracy, precision, and robustness.[3][4][6][10]
Caption: A flowchart illustrating the sequential workflow of HPLC method validation.
Deep Dive into Validation Parameters: Protocols and Data
Specificity: The Art of Discrimination
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12][13]
Experimental Protocol:
-
Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis (if applicable for a drug product): Analyze a mixture of all formulation excipients without the API to demonstrate the absence of interference.
-
Forced Degradation Studies: Subject the API to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[13] Analyze these stressed samples to ensure that the degradation peaks are well-separated from the main analyte peak. The resolution between the API and the closest eluting peak should be greater than 1.5.
Comparative Data (Example):
| Condition | Observation | Peak Purity Index (DAD) | Resolution (API vs. nearest peak) |
| Blank | No significant peaks at the analyte retention time. | N/A | N/A |
| Acid Stressed | Degradant peak observed at RRT 0.85. | > 0.999 | 2.5 |
| Base Stressed | Degradant peak observed at RRT 1.15. | > 0.999 | 3.1 |
| Oxidative Stressed | Two degradant peaks observed at RRT 0.90 and 1.20. | > 0.999 | 2.8, 4.0 |
Linearity and Range: The Proportionality Principle
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[10][14][15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[14][15]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 3-methoxy-1,7-naphthyridin-8(7H)-one at different concentrations, typically spanning 50% to 150% of the target concentration.[14][15]
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Data (Example):
| Concentration (µg/mL) | Average Peak Area |
| 50 | 501,234 |
| 75 | 752,345 |
| 100 | 1,003,456 |
| 125 | 1,254,567 |
| 150 | 1,505,678 |
-
Correlation Coefficient (r²): 0.9998 (Acceptance criteria: ≥ 0.999)[16]
-
Linear Regression Equation: y = 10025x + 1234
Accuracy: Closeness to the Truth
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[2][10][17][18] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[2]
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the API into a placebo or a mixture of known impurities.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Comparative Data (Example):
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.8 | 99.8% |
-
Average Recovery: 99.8% (Acceptance criteria: 98.0% - 102.0% for assay)[17]
Precision: Consistency in Measurement
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.[5]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples of the API at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this set of measurements and compare the results between the two sets.
-
Comparative Data (Example):
| Precision Level | %RSD of Peak Area | %RSD of Assay Value |
| Repeatability | 0.5% | 0.6% |
| Intermediate Precision | 0.8% | 0.9% |
Robustness: Resilience to Variation
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18][19][20][21] It provides an indication of the method's reliability during normal usage.[19][21]
Experimental Protocol:
-
Systematically vary key HPLC parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a standard solution under each varied condition.
-
Evaluate the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Comparative Data (Example):
| Parameter Varied | Retention Time Shift | Tailing Factor | Resolution |
| Flow Rate (+0.1 mL/min) | -5% | 1.1 | 2.4 |
| Flow Rate (-0.1 mL/min) | +6% | 1.2 | 2.6 |
| Temperature (+2 °C) | -2% | 1.1 | 2.5 |
| Temperature (-2 °C) | +2% | 1.2 | 2.5 |
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits.
System Suitability Testing: The Pre-flight Check
System Suitability Testing (SST) is an integral part of any analytical method and is performed before conducting any sample analysis to ensure the system is operating correctly.[22][23][24][25][26]
Caption: Key parameters and typical acceptance criteria for System Suitability Testing.
Comparative Analysis of HPLC Methods
While we have detailed the validation of a proposed method, it is beneficial to compare its performance against other potential methods. In the absence of established alternative methods for 3-methoxy-1,7-naphthyridin-8(7H)-one, we can compare against typical performance characteristics of different HPLC approaches.
| Feature | Proposed Method (Validated) | Alternative Method 1 (Isocratic) | Alternative Method 2 (UPLC) |
| Specificity | High, resolves all degradation products. | Potentially lower, may not resolve all impurities with a single mobile phase. | Very high, improved resolution due to smaller particle size. |
| Run Time | ~60 minutes | Shorter, but may compromise resolution. | Significantly shorter, ~10-15 minutes. |
| Sensitivity | Good | Moderate | High |
| Robustness | Demonstrated to be robust within defined parameters. | May be less robust to changes in mobile phase composition. | May require more stringent control over system parameters. |
| Instrumentation | Standard HPLC system | Standard HPLC system | Ultra-High-Performance Liquid Chromatography system required. |
Conclusion: A Foundation for Quality
The validation of an HPLC method for the purity determination of 3-methoxy-1,7-naphthyridin-8(7H)-one is a critical exercise in ensuring the quality and consistency of this potential therapeutic agent. The detailed protocols and comparative data presented in this guide provide a comprehensive framework for establishing a scientifically sound and defensible analytical method. By adhering to the principles of specificity, linearity, accuracy, precision, and robustness, researchers can have high confidence in the data generated, a prerequisite for advancing any new chemical entity through the drug development pipeline. The validated method serves as a reliable tool for quality control, stability testing, and ultimately, patient safety.
References
Sources
- 1. 5-Bromo-8-methoxy-1,7-naphthyridine|CAS 1447965-76-5 [benchchem.com]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. mastelf.com [mastelf.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 10. assayprism.com [assayprism.com]
- 11. 3 Parameters to Examine During HPLC Pharmaceutical School [aaps.ca]
- 12. biorelevant.com [biorelevant.com]
- 13. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
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- 15. pharmaguru.co [pharmaguru.co]
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- 17. altabrisagroup.com [altabrisagroup.com]
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- 19. chromatographyonline.com [chromatographyonline.com]
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- 21. Don't Get Lost in Your HPLC Method Development [thermofisher.com]
- 22. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
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- 24. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 25. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]
- 26. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Structural Elucidation of Naphthyridin-8-one Scaffolds: An Advanced IR Spectroscopy Guide
Executive Summary
The naphthyridin-8-one scaffold (specifically the 1,7- and 1,6-naphthyridinone isomers) represents a privileged pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., PKMYT1 inhibitors) and antibacterial agents.[1] However, characterizing this moiety presents a specific analytical challenge: prototropic tautomerism .[1]
In the solid state, these molecules often stabilize in the amide (lactam) form, but in solution, they may equilibrate with the imidic acid (lactim) form.[1] This guide details why Fourier Transform Infrared (FTIR) spectroscopy —specifically using Attenuated Total Reflectance (ATR)—is the superior technique for definitively assigning the "8-one" carbonyl functionality in the solid state, often outperforming solution-state NMR where solvent effects can mask the true tautomeric preference.[1]
Part 1: The Analytical Challenge (Lactam vs. Lactim)
The core structural question for any "naphthyridin-8-one" synthesis is: Do you have the ketone (lactam) or the enol (lactim)?
-
The "8-one" (Lactam) Form: Characterized by a carbonyl (C=O) at position 8 and a protonated nitrogen (N-H).[1] This is crucial for hydrogen bond acceptor/donor motifs in protein binding pockets.
-
The "8-ol" (Lactim) Form: Characterized by an aromatic hydroxyl (O-H) and a non-protonated pyridine-like nitrogen.[1]
While X-ray crystallography is the gold standard, it is low-throughput.[1] NMR is high-throughput but suffers from rapid proton exchange in solution, often yielding averaged signals.[1] IR spectroscopy provides a "snapshot" of the vibrational state, making it the most efficient tool for confirming the carbonyl functionality.
Part 2: Comparative Analysis (IR vs. Alternatives)
The following table objectively compares IR spectroscopy against Raman and NMR for this specific application.
Table 1: Comparative Performance for Naphthyridinone Characterization[2]
| Feature | ATR-FTIR (Recommended) | Raman Spectroscopy | 1H NMR (Solution) |
| Primary Target | Polar bonds (C=O, N-H).[1] The "8-one" carbonyl has a massive dipole change, resulting in a strong, diagnostic signal.[1] | Non-polar backbone (C=C, C-C).[1] Better for ring breathing modes but weaker for carbonyls. | Protons (H).[1] |
| Tautomer ID | Excellent. Distinguishes solid-state tautomers (Sharp C=O vs. Broad OH). | Good. Can see C=N vs C-N, but fluorescence from the conjugated ring often swamps the signal. | Variable. Solvent-dependent.[1][2] Rapid exchange often coalesces NH/OH signals, obscuring the tautomer ratio. |
| Sample Prep | Minimal. Solid powder placed directly on the crystal. | None. Direct laser interrogation. | High. Requires deuterated solvents; solubility issues can limit detection. |
| Throughput | < 2 mins/sample. | < 5 mins/sample. | 10-20 mins/sample. |
| Limitation | Water vapor interference (if not purged).[1] | Fluorescence interference is common with naphthyridines.[1] | Does not represent the solid-state drug form (polymorphs).[1] |
Part 3: Detailed IR Characterization of Naphthyridin-8-one[1]
To validate the "8-one" structure, you must identify two critical zones in the IR spectrum.
Zone A: The Functional Region (1800–1500 cm⁻¹)
This is the "truth" region for the carbonyl.[1]
-
C=O Stretch (Lactam): Look for a strong band between 1660–1690 cm⁻¹ .[1]
-
Note: This is lower than a typical ketone (1715 cm⁻¹) due to resonance conjugation with the nitrogen lone pair (amide-like character).[1]
-
-
C=N / C=C Ring Stretch: typically 1580–1610 cm⁻¹ .[1]
-
Differentiation: If the C=O band is absent and replaced by a broad series of bands around 1550-1600 cm⁻¹, suspect the lactim (enol) form.[1]
-
Zone B: The Proton Region (3500–2500 cm⁻¹)[1]
-
N-H Stretch (Lactam): A medium-intensity band around 3100–3300 cm⁻¹ .[1] In the solid state, this is often broadened due to intermolecular Hydrogen bonding (dimer formation).[1]
-
O-H Stretch (Lactim impurity): If present, this appears as a very broad, diffuse band centered around 3400 cm⁻¹ or shifting lower if chelated.[1]
Table 2: Diagnostic Bands for Naphthyridin-8-one (1,7-isomer)[1][4]
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Assignment Criteria |
| 1665 ± 15 | Strong | Definitive for "8-one". Sharp and distinct.[1] | |
| 3150–3250 | Medium/Broad | Confirms protonation at N7 (lactam).[1] | |
| 1590–1610 | Medium | Aromatic ring skeletal vibrations.[1] | |
| 1400–1450 | Medium | In-plane bending (Amide II-like).[1] | |
| 750–850 | Strong | Out-of-plane bending (indicative of substitution pattern).[1] |
Part 4: Experimental Protocol (ATR-FTIR)
Objective: Obtain high-fidelity spectra to distinguish tautomers without KBr pellet preparation artifacts (which can induce ion exchange or hygroscopic broadening).
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).[1]
-
Accessory: Single-bounce Diamond ATR (Diamond is essential due to the hardness of crystalline heterocycles).[1]
-
Detector: DTGS (standard) or MCT (if high sensitivity is needed for trace analysis).[1]
Step-by-Step Workflow
-
System Validation (Self-Check):
-
Clean the crystal with isopropanol.
-
Run a "Background" scan (air only).[1] Ensure the CO₂ doublet (2350 cm⁻¹) is minimized.
-
Why? Naphthyridines have ring modes that can be subtle; a noisy background will mask them.
-
-
Sample Loading:
-
Place ~2-5 mg of the solid naphthyridinone derivative onto the center of the diamond crystal.
-
Crucial Step: Apply high pressure using the anvil clamp. You need intimate contact between the sample and the crystal to ensure the evanescent wave penetrates the sample.
-
Visual Check: The preview spectrum should show the strongest peaks reaching 20-60% Transmittance (or 0.2-0.7 Absorbance).[1]
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard for solids).[1]
-
Scans: 32 or 64 scans.
-
Reasoning: 4 cm⁻¹ provides enough resolution to see peak splitting without introducing excessive noise. 64 scans average out random noise.
-
-
Post-Processing:
-
Apply ATR Correction .
-
Why? ATR intensity is wavelength-dependent (penetration depth increases at lower wavenumbers).[1] Uncorrected spectra will show artificially strong peaks in the fingerprint region compared to transmission spectra.
-
Part 5: Visualization of Structural Determination
The following diagram illustrates the decision logic for characterizing the scaffold.
Figure 1: Logical workflow for distinguishing the desired naphthyridin-8-one (lactam) from its tautomeric hydroxy-naphthyridine (lactim) form using IR spectral markers.
References
-
Vertex AI Search. (2025).[1] Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace. Link
-
MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Link[1]
-
American Chemical Society. (2024).[1][2] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. Link[1]
-
Lab Manager. (2024). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Link
-
Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Link
Sources
A Comparative Guide to the Synthesis of 1,7-Naphthyridin-8(7H)-one Analogs for Drug Discovery
The 1,7-naphthyridin-8(7H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its derivatives have garnered attention for their diverse biological activities, including their role as kinase inhibitors and anti-parasitic agents.[1] The effective exploration of this chemical space is critically dependent on the efficient and versatile synthesis of novel analogs. This guide provides a comparative analysis of the most prominent synthetic routes to 1,7-naphthyridin-8(7H)-ones, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal strategy for their drug discovery endeavors.
Key Synthetic Strategies: A Comparative Overview
The construction of the 1,7-naphthyridin-8(7H)-one ring system can be broadly approached through several classical and modern synthetic methodologies. This guide will focus on the validation and comparison of three principal routes:
-
The Friedländer Annulation: A classical condensation reaction that remains a cornerstone for the synthesis of quinolines and their aza-analogs, naphthyridinones.
-
The Gould-Jacobs Reaction: A versatile method for constructing the pyridinone ring, particularly useful for accessing 4-hydroxy-substituted analogs.
-
Palladium-Catalyzed Cross-Coupling Reactions: A modern and powerful approach offering a distinct retrosynthetic disconnection and often greater functional group tolerance.
The choice of synthetic route is dictated by several factors, including the desired substitution pattern on the naphthyridinone core, the availability of starting materials, and the desired scale of the synthesis. A summary of the key features of each route is presented below:
| Synthetic Route | Key Features | Starting Materials | Common Products | Advantages | Disadvantages |
| Friedländer Annulation | Condensation of an o-aminopyridine aldehyde/ketone with a compound containing an active methylene group. | 3-Amino-4-formylpyridines or 3-amino-4-acylpyridines and β-dicarbonyl compounds, ketones, or nitriles. | Substituted 1,7-naphthyridines. | Often a one-pot reaction, good for generating diverse substitution patterns on the newly formed ring. | Can suffer from regioselectivity issues with unsymmetrical ketones and may require harsh reaction conditions. |
| Gould-Jacobs Reaction | Condensation of an aminopyridine with an alkoxymethylenemalonate followed by thermal cyclization. | 3-Aminopyridine derivatives and diethyl ethoxymethylenemalonate (DEEM) or similar reagents. | 4-Hydroxy-1,7-naphthyridin-8(7H)-ones. | Reliable for the synthesis of 4-hydroxy analogs, which are versatile intermediates. | Requires high temperatures for cyclization, which can limit substrate scope. |
| Palladium-Catalyzed Cross-Coupling | Intramolecular amidation of an o-halo-substituted pyridine with an amide. | o-Halopyridine carboxamides or related precursors. | Substituted 1,7-naphthyridin-8(7H)-ones. | Excellent functional group tolerance, milder reaction conditions, and alternative synthetic pathway.[2] | Requires specialized catalysts and ligands, and starting materials can be more complex to synthesize. |
I. The Friedländer Annulation: A Workhorse for Naphthyridinone Synthesis
The Friedländer synthesis is a powerful and direct method for constructing the 1,7-naphthyridine core. The reaction involves the condensation of a 3-amino-4-carbonylpyridine with a compound possessing an α-methylene group, such as a ketone, β-ketoester, or malononitrile, typically under acidic or basic catalysis.[3][4]
Mechanistic Insight
The reaction is believed to proceed through an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the aminopyridine. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed carbonyl or nitrile, and subsequent dehydration to yield the aromatic 1,7-naphthyridine ring system. The use of different catalysts can influence the reaction pathway and regioselectivity.
Caption: Generalized workflow of the Friedländer Annulation for 1,7-naphthyridin-8(7H)-one synthesis.
Experimental Protocol: Microwave-Assisted Friedländer Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields.[5][6]
Materials:
-
3-Amino-4-formylpyridine (1 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Catalyst (e.g., piperidine, 2-3 drops)
-
Ethanol (5 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 3-amino-4-formylpyridine, the active methylene compound, ethanol, and the catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Performance Data
| Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Piperidine | Microwave, 140°C, 20 min | 85 | [Fictional Data] |
| Acetylacetone | L-proline | Conventional, Ethanol, reflux, 6h | 78 | [Fictional Data] |
| Malononitrile | Basic alumina | Solvent-free, MW, 100W, 5 min | 92 | [Fictional Data] |
(Note: The data in this table is illustrative and should be supplemented with specific literature values for the desired analogs.)
II. The Gould-Jacobs Reaction: A Gateway to 4-Hydroxy Analogs
The Gould-Jacobs reaction provides a reliable route to 4-hydroxy-1,7-naphthyridin-8(7H)-ones, which are valuable intermediates for further functionalization. The reaction proceeds in two key stages: the initial condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) to form a vinylogous amide, followed by a high-temperature thermal cyclization.[7][8][9]
Mechanistic Insight
The first step involves a nucleophilic attack of the aminopyridine onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol. The subsequent intramolecular cyclization is a 6-electron electrocyclization that requires significant thermal energy to overcome the activation barrier. The resulting dihydronaphthyridine intermediate then tautomerizes to the more stable 4-hydroxy-1,7-naphthyridin-8(7H)-one.
Caption: Generalized workflow of the Gould-Jacobs Reaction.
Experimental Protocol: Thermal Cyclization
Materials:
-
Substituted 3-aminopyridine (1 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 mmol)
-
High-boiling solvent (e.g., Dowtherm A, diphenyl ether)
-
Reaction vessel suitable for high temperatures
Procedure:
-
Condensation: In a round-bottom flask, heat a mixture of the 3-aminopyridine and DEEM at 120-140 °C for 1-2 hours. Remove the ethanol formed under reduced pressure.
-
Cyclization: Add the high-boiling solvent to the crude intermediate. Heat the mixture to a high temperature (typically 240-260 °C) for 15-30 minutes.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry.
-
The product can be further purified by recrystallization if necessary.
Performance Data and Modern Enhancements
The high temperatures required for the thermal cyclization can be a limitation. Microwave irradiation has been successfully employed to significantly reduce reaction times and improve yields in Gould-Jacobs reactions.[10]
| 3-Aminopyridine Substituent | Cyclization Method | Temperature (°C) | Time | Yield (%) | Reference |
| H | Thermal (Dowtherm A) | 250 | 20 min | 75 | [Fictional Data] |
| 2-Chloro | Thermal (Diphenyl ether) | 255 | 15 min | 68 | [Fictional Data] |
| H | Microwave | 250 | 5 min | 85 | [10] |
(Note: The data in this table is illustrative and should be supplemented with specific literature values for the desired analogs.)
III. Palladium-Catalyzed Cross-Coupling: A Modern Approach
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of 1,7-naphthyridin-8(7H)-ones. This approach typically involves an intramolecular Buchwald-Hartwig amidation of a pre-functionalized pyridine precursor. This strategy provides a different retrosynthetic disconnection, which can be advantageous for accessing specific substitution patterns that are challenging to obtain via traditional condensation reactions.[2][11]
Mechanistic Insight
The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide (or triflate) bond of the pyridine substrate. Subsequent coordination of the amide nitrogen to the palladium center is followed by reductive elimination to form the C-N bond of the pyridinone ring and regenerate the active palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle.
Caption: Generalized workflow of Palladium-Catalyzed Intramolecular Amidation.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Chloro-3-pyridinecarboxamide derivative (1 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2 mmol)
-
Anhydrous solvent (e.g., dioxane, 10 mL)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the 2-chloro-3-pyridinecarboxamide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance and Substrate Scope
The palladium-catalyzed approach is particularly valuable for its broad substrate scope and tolerance of various functional groups.[11]
| Substrate (2-Halo-3-pyridinecarboxamide) | Catalyst System | Conditions | Yield (%) | Reference |
| N-benzyl-2-chloro-nicotinamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, Dioxane, 100°C, 16h | 92 | [2] |
| 2-bromo-N-phenyl-nicotinamide | Pd(OAc)₂ / BINAP | K₂CO₃, Toluene, 110°C, 24h | 85 | [Fictional Data] |
| 2-chloro-N-(4-methoxyphenyl)-nicotinamide | Pd₂(dba)₃ / DavePhos | NaOtBu, Toluene, 90°C, 12h | 95 | [Fictional Data] |
(Note: The data in this table is illustrative and should be supplemented with specific literature values for the desired analogs.)
Conclusion and Future Perspectives
The synthesis of 1,7-naphthyridin-8(7H)-one analogs is a dynamic field with both well-established and rapidly evolving methodologies. The Friedländer annulation and Gould-Jacobs reaction remain highly relevant for their directness and utility in generating specific substitution patterns. However, modern approaches, particularly palladium-catalyzed cross-coupling reactions, offer significant advantages in terms of mild reaction conditions and broad functional group compatibility, thereby expanding the accessible chemical space for drug discovery.
The continued development of more efficient and selective catalysts, as well as the application of enabling technologies such as microwave synthesis and flow chemistry, will undoubtedly lead to even more powerful strategies for the construction of these important heterocyclic scaffolds. By carefully considering the strengths and limitations of each synthetic route, researchers can make informed decisions to accelerate the discovery of novel 1,7-naphthyridin-8(7H)-one-based therapeutics.
References
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 2021 . [Link]
-
Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]
-
Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Scite.ai. [Link]
-
A new synthesis of naphthyridinones and quinolinones: palladium-catalyzed amidation of o-carbonyl-substituted aryl halides. PubMed, 2004 . [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 2021 . [Link]
-
Synthesis of novel 1,7‐naphthyridines by Friedländer condensation of pyridine substrates. NTNU Open, 2011 . [Link]
-
CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. International Journal of ChemTech Research, 2010 . [Link]
-
Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 2015 . [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF 4-AZETIDINONE DERIVATIVES OF 1, 8-NAPHTHYRIDINE. Rasayan J. Chem, 2018 . [Link]
-
A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. [Link]
-
Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. SciELO México, 2013 . [Link]
-
MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]
-
The first example of palladium-catalyzed cascade amidine arylation–intramolecular ester amidation for the synthesis of hypoxanthines. RSC Publishing. [Link]
-
View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 2012 . [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed, 2000 . [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC, 2021 . [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar, 2021 . [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Research Journal of Pharmacy and Technology, 2020 . [Link]
-
Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides. Organic Chemistry Portal. [Link]
-
Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. MDPI, 2020 . [Link]
-
THE NAPHTHYRIDINES. Wiley. [Link]
-
Palladium-Catalyzed Intramolecular C(sp )H Amidination by Isonitrile Insertion Provides Direct Access to 4-Aminoquinazolines fro. ElectronicsAndBooks. [Link]
-
Corresponding Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Academia.edu. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI, 2025 . [Link]
Sources
- 1. ijcps.org [ijcps.org]
- 2. A new synthesis of naphthyridinones and quinolinones: palladium-catalyzed amidation of o-carbonyl-substituted aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ablelab.eu [ablelab.eu]
- 11. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-methoxy-1,7-naphthyridin-8(7H)-one proper disposal procedures
Executive Safety Directive
3-methoxy-1,7-naphthyridin-8(7H)-one (CAS: 1569695-13-1) is a heterocyclic building block frequently used in kinase inhibitor development. While not explicitly listed on federal "P" or "U" lists (RCRA), it must be managed as Hazardous Chemical Waste due to its potential biological activity and structural similarity to toxic nitrogenous heterocycles.
Immediate Action Required:
-
Do Not dispose of down the drain or in municipal trash.
-
Segregate as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
-
Destruction Method: High-temperature incineration is the only validated method for complete mineralization of the naphthyridine core.
Chemical Profile & Hazard Identification
To determine the correct waste stream, we must first analyze the physicochemical properties that dictate its stability and reactivity.
| Property | Specification | Disposal Implication |
| CAS Number | 1569695-13-1 | Use for waste manifest labeling. |
| Molecular Formula | C₉H₈N₂O₂ | High nitrogen content; potential NOx generation during incineration. |
| Physical State | Solid (Powder) | Dust hazard; requires particulate control during transfer. |
| Solubility | DMSO, Methanol, DCM | Rinsing solvents must match solubility profile. |
| Reactivity | Stable under ambient conditions | No quenching required prior to disposal. |
GHS Hazard Classification (Inferred from Structural Analogs):
-
Warning: Acute Toxicity (Oral/Inhalation).[1]
-
Warning: Skin/Eye Irritation (Category 2).[1]
-
Warning: Specific Target Organ Toxicity (Respiratory Irritation).
Waste Classification Logic (RCRA & EPA)
Proper classification prevents regulatory fines and dangerous chemical interactions.
-
Is it a Listed Waste?
-
Check: 40 CFR Part 261 Subpart D.
-
Result: Not explicitly listed (Not P-listed or U-listed).
-
-
Is it a Characteristic Waste?
-
Ignitability: No (Solid).
-
Corrosivity: No (Neutral pH in solution).
-
Reactivity: No (Stable).
-
Toxicity (TCLP): Unlikely to exceed limits for regulated metals/organics, BUT due to oral toxicity potential, it defaults to Hazardous Waste under the "General Duty Clause" for laboratory safety.
-
Decision: Classify as Non-Regulated Hazardous Waste (Organic) for incineration.
Operational Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Applicable for: Expired shelf stocks, degraded samples, or surplus solids.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.
-
Transfer:
-
Work inside a fume hood to contain dust.
-
Transfer solid using a disposable spatula.
-
-
Labeling:
-
Secondary Containment: Place the sealed jar into a secondary bin until pickup.
Protocol B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)
Applicable for: Mother liquors, reaction solvents, and HPLC effluent.
The disposal path is dictated by the solvent , not the solute.
-
Scenario 1: Dissolved in Methanol/Ethanol/DMSO
-
Stream: Non-Halogenated Organic Waste.
-
Action: Pour into the red safety can (or designated solvent carboy).
-
Caution: Ensure no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste stream.
-
-
Scenario 2: Dissolved in DCM/Chloroform
-
Stream: Halogenated Organic Waste.
-
Action: Pour into the designated halogenated waste carboy.
-
Protocol C: Empty Container Management
Applicable for: Vials or bottles that held the pure substance.
-
Triple Rinse:
-
Add a small volume of Methanol or DMSO (solvents in which the compound is soluble).
-
Cap and shake vigorously.
-
Decant the rinseate into the Liquid Organic Waste container.
-
Repeat 3 times.
-
-
Defacing: Cross out the original label.
-
Disposal: The triple-rinsed container can now be discarded as standard glass trash (unless local site rules require "P-list" handling for all chemical containers—verify with your EHS officer).
Waste Segregation & Decision Workflow
The following diagram illustrates the logical flow for segregating this specific compound to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Decision matrix for segregating 3-methoxy-1,7-naphthyridin-8(7H)-one waste streams based on physical state and solvent composition.
Emergency Spill Response Procedures
In the event of a spill, immediate containment is necessary to prevent aerosolization of the powder.
Figure 2: Workflow for managing minor laboratory spills of naphthyridinone powders.
References
-
ChemicalBook. (2023). 3-METHOXY-1,7-NAPHTHYRIDIN-8(7H)-ONE Properties and CAS Data. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Retrieved from
-
National Institutes of Health (NIH). (2020). Discovery of Naphthyridinone Derivatives as Selective Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from
Sources
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 3-methoxy-1,7-naphthyridin-8(7H)-one
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-methoxy-1,7-naphthyridin-8(7H)-one. As a novel heterocyclic compound, specific toxicological data is not extensively available. Therefore, this guide is built upon the precautionary principle, treating the substance as potentially hazardous and drawing upon established safety standards for handling similar chemical structures. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to work safely, ensuring both personal protection and environmental integrity.
Inferred Hazard Assessment and Risk Mitigation
Given the chemical structure of 3-methoxy-1,7-naphthyridin-8(7H)-one, a heterocyclic aromatic compound, we must assume potential hazards until comprehensive toxicological data becomes available. Safety Data Sheets (SDS) for analogous compounds frequently indicate risks such as skin and eye irritation, potential for allergic skin reaction, and respiratory irritation if inhaled as a dust or aerosol.[1][2] The primary routes of potential exposure are inhalation of the powder, dermal (skin) contact, ocular (eye) contact, and ingestion.
Our core directive is to minimize exposure through a combination of engineering controls (e.g., fume hoods), administrative controls (e.g., established protocols), and the diligent use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent upon the specific task and the potential for exposure. The following table summarizes the minimum required PPE for various laboratory operations involving 3-methoxy-1,7-naphthyridin-8(7H)-one.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Single pair of nitrile gloves | Flame-resistant lab coat | Recommended: N95 respirator[3] |
| Weighing (Solid) | Chemical splash goggles[3][4] | Double-gloved (nitrile or neoprene)[5] | Flame-resistant lab coat, disposable sleeves | Mandatory: N95 or higher, performed in a ventilated enclosure |
| Solution Preparation | Chemical splash goggles | Double-gloved (nitrile or neoprene) | Flame-resistant lab coat | Recommended if not in a fume hood |
| In-Vitro/In-Vivo Use | Safety glasses with side shields (minimum); Goggles for splash risk | Nitrile gloves | Flame-resistant lab coat | As dictated by overall experimental protocol |
| Spill Cleanup | Chemical splash goggles and face shield[4] | Heavy-duty chemical resistant gloves over nitrile gloves | Chemical resistant apron or disposable coveralls | Mandatory: Full-face respirator with appropriate cartridges[6] |
| Waste Disposal | Chemical splash goggles | Double-gloved (nitrile or neoprene) | Flame-resistant lab coat | Not typically required if handling sealed containers |
Eye and Face Protection
At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory work.[4] When there is a risk of splashes, such as during solution preparation or spill cleanup, chemical splash goggles are mandatory.[3][4] For high-risk procedures outside a fume hood, a face shield should be worn in addition to goggles, never as a replacement.[4]
Skin and Body Protection
A flame-resistant lab coat is required for all activities. For tasks with a higher risk of contamination, such as weighing or handling large quantities, disposable gowns demonstrated to resist chemical permeability should be worn over the lab coat.[5] Gowns should be long-sleeved with knit cuffs and close in the back.[5] Closed-toe shoes are mandatory in the laboratory at all times.[4]
Hand Protection
Given the potential for skin irritation and absorption, appropriate hand protection is critical.[2] Chemically resistant gloves (e.g., nitrile or neoprene) must be worn for all handling procedures. For direct handling of the solid compound or concentrated solutions, double-gloving is required.[5] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should be placed over the cuff. Gloves must be inspected for tears or holes before use and changed every 30 minutes or immediately upon contamination.[5]
Respiratory Protection
Handling 3-methoxy-1,7-naphthyridin-8(7H)-one as a solid powder presents a significant inhalation risk. All weighing and aliquoting of the solid must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[6] When engineering controls are not sufficient or during emergency spill response, respiratory protection is required. An N95 respirator provides protection against airborne particulates and is the minimum requirement for unpacking or handling powders.[3][5] For spill cleanup, a full-face respirator with organic vapor/particulate cartridges may be necessary.[6]
Operational and Disposal Plans
Standard Operating Procedure for Handling
-
Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an operational safety shower and eyewash station are accessible.[1]
-
Donning PPE: Don PPE in the following order: gown/lab coat, inner gloves, outer gloves, and eye/face protection. If required, a respirator is donned last.
-
Weighing: Perform all weighing of the solid compound within a ventilated enclosure or chemical fume hood to contain any dust. Use non-sparking tools.[6]
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath for cooling.
-
Post-Handling: After completing the task, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the gown, and then inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[1]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spill: For small spills, contain the material with an inert absorbent (e.g., vermiculite or sand). Wearing appropriate PPE, carefully sweep or scoop the material into a designated hazardous waste container.[6] For large spills, evacuate the area, restrict access, and contact your institution's environmental health and safety (EHS) office immediately.
Waste Disposal Plan
All waste materials contaminated with 3-methoxy-1,7-naphthyridin-8(7H)-one must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), weigh boats, and absorbent materials should be collected in a clearly labeled, sealed plastic bag and placed in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
-
Container Disposal: All waste containers must be sealed, labeled with the full chemical name and hazard warnings, and disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[7]
Visual Workflow Guides
The following diagrams provide a visual representation of key decision-making processes for ensuring safety when handling 3-methoxy-1,7-naphthyridin-8(7H)-one.
Caption: PPE selection workflow based on the task and physical form of the compound.
Caption: Segregation and disposal workflow for waste contaminated with the compound.
References
- Safety Data Sheet. (n.d.). Generic guidance for novel compounds.
- Safety data sheet. (2022, March 8).
- CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
- TargetMol. (n.d.).
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE) in Chemistry. Dartmouth College.
- Sigma-Aldrich. (2025, September 13).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Fisher Scientific. (2014, December 1).
- Carolina Biological Supply Company. (n.d.).
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment.
- Nalco Chemical Company. (n.d.).
- University of Groningen. (n.d.). Hazardous waste acceptance conditions.
- U.S. Food & Drug Administration. (2020, October 16). NDA 214047 Orig1s000 Review.
- RBNAinfo. (n.d.).
- Reddit. (2024). What are these and how do I dispose of them properly? r/chemistry.
- United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
Sources
- 1. file.leyan.com [file.leyan.com]
- 2. leap.epa.ie [leap.epa.ie]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. targetmol.com [targetmol.com]
- 7. rug.nl [rug.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
